N-benzyl-1-cyclopropylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-1-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-4-10(5-3-1)8-12-9-11-6-7-11/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONMRPMQMVTSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333772 | |
| Record name | N-benzyl-1-cyclopropylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116373-23-0 | |
| Record name | N-benzyl-1-cyclopropylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl(cyclopropylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-benzyl-1-cyclopropylmethanamine
CAS Number: 116373-23-0
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-1-cyclopropylmethanamine is a chemical compound featuring both a benzylamine and a cyclopropylmethylamine moiety. While specific research on this molecule is limited, its structural components are present in various biologically active compounds. This technical guide provides a comprehensive overview of its known physicochemical properties and explores its potential therapeutic applications by drawing parallels with structurally related molecules. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis, characterization, and potential biological evaluation of this compound.
Physicochemical Properties
This compound is characterized by the following properties, essential for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| CAS Number | 116373-23-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₅N | --INVALID-LINK-- |
| Molecular Weight | 161.25 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | Benzyl(cyclopropylmethyl)amine, N-(Cyclopropylmethyl)benzenemethanamine | --INVALID-LINK-- |
| Predicted pKa | 9.99 ± 0.20 | --INVALID-LINK-- |
| Predicted XLogP3 | 2.2 | --INVALID-LINK-- |
Potential Biological Activity and Therapeutic Applications
Monoamine Oxidase (MAO) Inhibition
The most probable biological target for this compound is monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. This hypothesis is strongly supported by research on the closely related analog, 1-benzylcyclopropylamine , which has been identified as a potent mechanism-based inactivator of MAO.[1] Cyclopropylamine derivatives are known to act as mechanism-based inhibitors of MAO, where the enzymatic oxidation of the amine leads to the opening of the cyclopropyl ring, generating a reactive species that covalently binds to the flavin cofactor of the enzyme, causing irreversible inhibition.[2]
Given these precedents, this compound is a prime candidate for investigation as a novel MAO inhibitor, with potential applications in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.
Other Potential Activities
Derivatives of N-benzylamines and cyclopropylamines have been explored for a range of other biological activities, including:
-
Antifungal Activity: N-benzylamine derivatives have shown promise as antifungal agents.[3]
-
Anticancer Activity: Various substituted 1-phenylcyclopropane carboxamides and N-benzylbenzamides have demonstrated antiproliferative effects.[4][5]
-
Antioxidant Activity: Certain N-benzyl derivatives have been synthesized and evaluated for their antioxidant properties.[6]
Proposed Experimental Protocols
The following sections outline detailed, hypothetical experimental protocols for the synthesis and biological evaluation of this compound, based on established methodologies for analogous compounds.
Synthesis via Reductive Amination
A common and effective method for the synthesis of secondary amines is reductive amination. This approach can be adapted for the synthesis of this compound from cyclopropanecarboxaldehyde and benzylamine.
Experimental Workflow: Synthesis of this compound
References
- 1. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Elucidation of the Chemical Structure of Benzyl(cyclopropylmethyl)amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of benzyl(cyclopropylmethyl)amine, also known by its IUPAC name, N-benzyl-1-cyclopropylmethanamine. This document details the key analytical techniques and experimental protocols necessary for the unambiguous identification and characterization of this secondary amine.
Chemical Identity and Physicochemical Properties
Benzyl(cyclopropylmethyl)amine is a secondary amine featuring a benzyl group and a cyclopropylmethyl group attached to a nitrogen atom. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | PubChem[1] |
| Molecular Weight | 161.24 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 116373-23-0 | PubChem[1] |
| Canonical SMILES | C1CC1CNCC2=CC=CC=C2 | PubChem[1] |
| XLogP3 | 2.2 | PubChem[1] |
| Topological Polar Surface Area | 12 Ų | PubChem[1] |
Synthesis of Benzyl(cyclopropylmethyl)amine
A common and effective method for the synthesis of benzyl(cyclopropylmethyl)amine is through reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate from the reaction of an aldehyde and a primary amine, followed by the reduction of the imine to the corresponding secondary amine.
Synthesis Workflow
The logical workflow for the synthesis of benzyl(cyclopropylmethyl)amine via reductive amination is depicted below.
Experimental Protocol: Reductive Amination
This protocol outlines the synthesis of benzyl(cyclopropylmethyl)amine from cyclopropanecarboxaldehyde and benzylamine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
Cyclopropanecarboxaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of cyclopropanecarboxaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add benzylamine (1.0 equivalent).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the mixture to facilitate imine formation. Stir the reaction at room temperature for 1-2 hours.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.
-
Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-16 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure benzyl(cyclopropylmethyl)amine.
Spectroscopic Data and Structure Elucidation
The structure of the synthesized benzyl(cyclopropylmethyl)amine must be confirmed using a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of N-benzylcyclopropylmethylamine provides key information about the functional groups present in the molecule. The spectrum available from the NIST WebBook (COBLENTZ NO. 3394) shows characteristic absorptions.[2]
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3500 | N-H Stretch | Secondary Amine |
| ~3080, 3060, 3030 | C-H Stretch | Aromatic |
| ~3000 | C-H Stretch | Cyclopropyl |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH) |
| ~1600, 1495, 1450 | C=C Stretch | Aromatic Ring |
| ~1120 | C-N Stretch | Amine |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~3.80 | s | 2H | Benzylic protons (-CH₂-Ph) |
| ~2.50 | d | 2H | Methylene protons (-N-CH₂-cyclopropyl) |
| ~1.50 | br s | 1H | Amine proton (-NH-) |
| ~0.80-1.00 | m | 1H | Cyclopropyl methine proton (-CH-) |
| ~0.40-0.60 | m | 2H | Cyclopropyl methylene protons (-CH₂-) |
| ~0.10-0.30 | m | 2H | Cyclopropyl methylene protons (-CH₂-) |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | Quaternary aromatic carbon (C) |
| ~128.5 | Aromatic carbons (CH) |
| ~128.2 | Aromatic carbons (CH) |
| ~127.0 | Aromatic carbon (CH) |
| ~58.0 | Benzylic carbon (-CH₂-Ph) |
| ~56.0 | Methylene carbon (-N-CH₂-cyclopropyl) |
| ~10.0 | Cyclopropyl methine carbon (-CH-) |
| ~3.0 | Cyclopropyl methylene carbons (-CH₂-) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Predicted Mass Spectrometry Data:
| m/z | Ion |
| 161 | [M]⁺ (Molecular Ion) |
| 162 | [M+H]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic for benzyl groups) |
| 70 | [C₄H₆N]⁺ (from cleavage of the benzyl group) |
Analytical Workflow
The overall workflow for the characterization and structure elucidation of benzyl(cyclopropylmethyl)amine is a systematic process involving multiple analytical techniques.
This comprehensive approach, combining a well-defined synthesis with thorough spectroscopic analysis, allows for the confident and accurate elucidation of the structure of benzyl(cyclopropylmethyl)amine.
References
N-benzyl-1-cyclopropylmethanamine molecular formula and weight
An In-depth Technical Guide on N-benzyl-1-cyclopropylmethanamine
This guide provides detailed information on the molecular formula and molecular weight of this compound, a compound of interest to researchers, scientists, and professionals in drug development.
Molecular Properties
The fundamental molecular characteristics of this compound are summarized in the table below. These values are essential for a variety of experimental and computational applications, including reaction stoichiometry, analytical characterization, and molecular modeling.
| Property | Value |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol [1] |
| IUPAC Name | This compound[1] |
Structural and Molecular Composition
The molecular formula C₁₁H₁₅N indicates that each molecule of this compound is composed of eleven carbon atoms, fifteen hydrogen atoms, and one nitrogen atom.[1][2] The molecular weight is derived from the sum of the atomic weights of these constituent atoms.
Caption: Logical relationship of this compound's structure to its formula and weight.
References
Spectroscopic Analysis of N-benzyl-1-cyclopropylmethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-benzyl-1-cyclopropylmethanamine (CAS No: 116373-23-0), a secondary amine with potential applications in medicinal chemistry and materials science. This document compiles available experimental data and offers predicted spectroscopic values where experimental data is not publicly available. Detailed, generalized experimental protocols for the acquisition of such data are also provided.
Molecular Structure and Properties:
-
IUPAC Name: this compound
-
Synonyms: Benzyl(cyclopropylmethyl)amine, N-(Cyclopropylmethyl)benzenemethanamine
Spectroscopic Data
A thorough search of publicly accessible spectroscopic databases yielded experimental Infrared (IR) data. However, experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound were not found. Therefore, predicted NMR and MS data are presented based on the known chemical structure and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for this compound was found in publicly available databases. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.20 | Multiplet | 5H | Aromatic (C₆H₅) |
| ~ 3.80 | Singlet | 2H | Benzyl CH₂ (N-CH₂-Ph) |
| ~ 2.50 | Doublet | 2H | Cyclopropylmethyl CH₂ (N-CH₂-C₃H₅) |
| ~ 1.50 (variable) | Broad Singlet | 1H | Amine (NH) |
| ~ 1.00 - 0.80 | Multiplet | 1H | Cyclopropyl CH |
| ~ 0.50 - 0.40 | Multiplet | 2H | Cyclopropyl CH₂ |
| ~ 0.20 - 0.10 | Multiplet | 2H | Cyclopropyl CH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 140 | Aromatic C (quaternary) |
| ~ 128.5 | Aromatic CH |
| ~ 128.2 | Aromatic CH |
| ~ 127.0 | Aromatic CH |
| ~ 56 | Benzyl CH₂ (N-CH₂-Ph) |
| ~ 54 | Cyclopropylmethyl CH₂ (N-CH₂-C₃H₅) |
| ~ 11 | Cyclopropyl CH |
| ~ 4 | Cyclopropyl CH₂ |
Infrared (IR) Spectroscopy
The following data is based on the experimental spectrum available from the NIST Chemistry WebBook.[1]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3500 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| ~ 3085, 3065, 3030 | Medium | Aromatic C-H Stretch |
| ~ 2995, 2870 | Medium | Aliphatic C-H Stretch |
| ~ 1605, 1495, 1450 | Medium-Strong | Aromatic C=C Bending |
| ~ 1120 | Medium | C-N Stretch |
| ~ 740, 700 | Strong | Aromatic C-H Bending (out-of-plane) |
Mass Spectrometry (MS)
No experimental mass spectrometry data for this compound was found in publicly available databases. The following table outlines the predicted key fragmentation patterns. The molecular ion peak [M]⁺ is expected at m/z 161.
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z | Predicted Fragment Ion | Structure of Fragment |
| 161 | [M]⁺ | [C₁₁H₁₅N]⁺ |
| 160 | [M-H]⁺ | [C₁₁H₁₄N]⁺ |
| 91 | [C₇H₇]⁺ | Benzyl Cation |
| 70 | [C₅H₈]⁺ or [C₄H₆N]⁺ | Various Fragments |
| 55 | [C₄H₇]⁺ | Cyclopropylmethyl Cation |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a secondary amine like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30-degree pulse, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates before running the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for GC-MS that provides detailed fragmentation patterns.[4] Electrospray Ionization (ESI) is often used for LC-MS, which typically produces the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.
References
N-benzyl-1-cyclopropylmethanamine: A Technical Overview for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-1-cyclopropylmethanamine is a secondary amine featuring a benzyl group and a cyclopropylmethyl group attached to the nitrogen atom. Its structural motifs, particularly the cyclopropyl ring, are of interest in medicinal chemistry due to their ability to confer unique conformational and metabolic properties to molecules. This document provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, a plausible synthetic route, and a general workflow for its investigation as a potential therapeutic agent.
Chemical Identity and Synonyms
The compound this compound is systematically named according to IUPAC nomenclature.[1] It is also known by a variety of synonyms in commercial and chemical literature.[1][2][3]
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 116373-23-0[1] |
| Molecular Formula | C₁₁H₁₅N[1] |
| Canonical SMILES | C1CC1CNCC2=CC=CC=C2[1] |
| InChI | InChI=1S/C11H15N/c1-2-4-10(5-3-1)8-12-9-11-6-7-11/h1-5,11-12H,6-9H2[1] |
| InChIKey | QONMRPMQMVTSLW-UHFFFAOYSA-N[1] |
| Synonyms | benzyl(cyclopropylmethyl)amine, N-Benzylcyclopropylmethylamine, Benzenemethanamine, N-(cyclopropylmethyl)-, (cyclopropylmethyl)benzylamine[1][2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 161.24 g/mol | PubChem[1] |
| XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 161.120449483 | PubChem[1] |
| Topological Polar Surface Area | 12 Ų | PubChem[1] |
Experimental Protocols: Synthesis via Reductive Amination
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and robust method is reductive amination. This common and effective strategy in medicinal chemistry involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the target amine. Below is a hypothetical, yet detailed, protocol based on established chemical principles.
Reaction Scheme:
Benzaldehyde + Cyclopropylmethanamine --(Reducing Agent)--> this compound
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery programs. While its specific biological activities are yet to be determined, the presence of both the benzyl and cyclopropylmethyl moieties suggests potential for novel pharmacology. The provided synthetic protocol and general screening workflow offer a solid foundation for researchers and drug development professionals to begin exploring the therapeutic potential of this and related molecules.
References
Physical and chemical properties of benzyl(cyclopropylmethyl)amine
An In-depth Technical Guide on the Physical and Chemical Properties of Benzyl(cyclopropylmethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl(cyclopropylmethyl)amine, with the CAS number 116373-23-0, is a secondary amine that incorporates both a benzyl group and a cyclopropylmethyl group.[1][2] Its unique structural combination makes it a subject of interest in medicinal chemistry and organic synthesis. The presence of the cyclopropane ring, a common motif in bioactive molecules, can influence metabolic stability, potency, and selectivity of drug candidates.[3] This document provides a comprehensive overview of the known physical, chemical, and spectral properties of benzyl(cyclopropylmethyl)amine, along with relevant experimental protocols.
Chemical and Physical Properties
The fundamental physical and chemical properties of benzyl(cyclopropylmethyl)amine are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.
Physical Properties
A compilation of the key physical data for benzyl(cyclopropylmethyl)amine is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅N | [1][2] |
| Molecular Weight | 161.24 g/mol | [1][2] |
| Monoisotopic Mass | 161.120449483 Da | [1] |
| Appearance | Data not available (likely a liquid) | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| XLogP3 | 2.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
Chemical Properties & Safety
Benzyl(cyclopropylmethyl)amine is classified with several hazards according to the Globally Harmonized System (GHS).[1] Understanding these is critical for safe handling and storage.
-
GHS Hazard Statements :
-
Signal Word : Danger[1]
Spectral Data
Spectroscopic data is fundamental for the structural confirmation of benzyl(cyclopropylmethyl)amine.
Infrared (IR) Spectroscopy
The NIST WebBook provides an infrared spectrum for N-benzylcyclopropylmethylamine.[2] Key expected absorptions for a secondary amine of this structure include:
-
N-H Stretch : A single, weak band in the region of 3350-3310 cm⁻¹ is characteristic of a secondary amine.[4]
-
C-N Stretch : Aliphatic C-N stretching vibrations are typically observed as medium or weak bands in the 1250-1020 cm⁻¹ region.[4]
-
Aromatic C-H Stretch : Bands appearing above 3000 cm⁻¹.
-
Aliphatic C-H Stretch : Bands appearing below 3000 cm⁻¹.
-
N-H Wag : A strong, broad band in the 910-665 cm⁻¹ region is possible for secondary amines.[4]
Mass Spectrometry (MS)
The predicted collision cross-section (CCS) values for different adducts have been calculated:
-
[M+H]⁺ : 131.8 Ų (m/z 162.12773)[7]
-
[M+Na]⁺ : 139.5 Ų (m/z 184.10967)[7]
-
[M-H]⁻ : 139.1 Ų (m/z 160.11317)[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR data for benzyl(cyclopropylmethyl)amine were not found in the search results. However, based on the structure, the expected chemical shifts can be predicted:
-
¹H NMR :
-
Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H).
-
Benzylic methylene protons (-CH₂-Ph): ~3.8 ppm (singlet or doublet, 2H).
-
Amine proton (-NH-): A broad singlet, variable chemical shift.
-
Methylene protons adjacent to nitrogen (-N-CH₂-cyclopropyl): ~2.5 ppm (doublet, 2H).
-
Cyclopropyl methine proton (-CH-): ~0.8-1.0 ppm (multiplet, 1H).
-
Cyclopropyl methylene protons (-CH₂-): ~0.2-0.6 ppm (multiplets, 4H).
-
-
¹³C NMR :
-
Aromatic carbons: ~127-140 ppm.
-
Benzylic carbon: ~54 ppm.
-
Methylene carbon adjacent to nitrogen: ~50 ppm.
-
Cyclopropyl methine carbon: ~10-15 ppm.
-
Cyclopropyl methylene carbons: ~3-8 ppm.
-
Experimental Protocols
Synthesis of Benzyl(cyclopropylmethyl)amine
A common and effective method for the synthesis of secondary amines like benzyl(cyclopropylmethyl)amine is reductive amination. This process involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced to the corresponding amine.
Protocol: Reductive Amination of Benzaldehyde with Cyclopropylmethanamine
This protocol is a standard laboratory procedure for this type of transformation.
Materials:
-
Benzaldehyde
-
Cyclopropylmethanamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Imine Formation: To a solution of benzaldehyde (1.0 equivalent) in DCM, add cyclopropylmethanamine (1.0-1.2 equivalents). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the N-benzylidenecyclopropylmethanimine intermediate.
-
Reduction: The reaction mixture is cooled to 0 °C in an ice bath. Sodium triacetoxyborohydride (1.2-1.5 equivalents) is added portion-wise over 15 minutes, ensuring the temperature remains low.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with DCM (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure benzyl(cyclopropylmethyl)amine.
This general approach is derived from common organic synthesis methodologies and specific examples found in patents for related amine syntheses.[8][9]
Caption: Reductive amination workflow for the synthesis of benzyl(cyclopropylmethyl)amine.
Biological Activity and Potential Applications
While specific biological data for benzyl(cyclopropylmethyl)amine is not extensively published, related structures containing benzylamine and cyclopropylamine moieties are known to possess a range of biological activities.
-
Antibacterial/Antifungal Activity: Compounds incorporating cyclopropane and amide/amine functionalities have been explored for their antimicrobial properties.[3][10] For example, derivatives of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine have shown potent activity against bacteria like Pseudomonas aeruginosa.[11]
-
CNS Activity: The cyclopropylamine scaffold is present in several centrally active compounds, including some antidepressants.
-
Enzyme Inhibition: Benzylamine itself is a substrate for monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism.[12]
The combination of the benzyl group, which can engage in pi-stacking interactions, and the rigid, metabolically stable cyclopropyl group makes this scaffold a valuable starting point for library synthesis in drug discovery programs.[3]
Conclusion
Benzyl(cyclopropylmethyl)amine is a compound with well-defined core physicochemical properties. Its synthesis is straightforward via reductive amination, a robust and scalable chemical transformation. While detailed biological and advanced spectral characterizations are not widely available in public literature, its structural motifs suggest potential for applications in medicinal chemistry, particularly in the development of new antimicrobial or CNS-active agents. This guide provides foundational data and protocols to support further research and development involving this compound.
References
- 1. Benzyl(cyclopropylmethyl)amine | C11H15N | CID 518069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-benzylcyclopropylmethylamine [webbook.nist.gov]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electron impact mass spectra of substituted benzyl(1-allylcycloalkyl)amines and their cyclization products | NIST [nist.gov]
- 7. PubChemLite - Benzyl(cyclopropylmethyl)amine (C11H15N) [pubchemlite.lcsb.uni.lu]
- 8. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 9. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 10. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzylamine - Wikipedia [en.wikipedia.org]
N-benzyl-1-cyclopropylmethanamine material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for N-benzyl-1-cyclopropylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled from publicly available safety data and general knowledge. A complete Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound (CAS No: 116373-23-0) was not available at the time of writing. The information provided herein is intended as a technical guide and should be supplemented with internal safety assessments and used in conjunction with established laboratory safety protocols.
Chemical Identification
This section provides the fundamental identification details for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | benzyl(cyclopropylmethyl)amine |
| CAS Number | 116373-23-0[1] |
| Molecular Formula | C₁₁H₁₅N[1] |
| Molecular Weight | 161.24 g/mol [1] |
| Chemical Structure | (A structural representation would be included here in a formal whitepaper) |
Hazard Identification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications for this compound.[1]
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | corrupción, irritante | Danger | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | corrupción, irritante | Danger | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | corrupción | Danger | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | Category 3 | irritante | Danger | H335: May cause respiratory irritation |
Logical Flow for GHS Hazard Classification
Caption: GHS Classification Workflow for this compound.
First-Aid Measures
Based on the GHS classifications, the following first-aid measures are recommended.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation persists, seek medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell. |
Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | Combustion may produce toxic gases, including oxides of carbon and nitrogen. |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Accidental Release Measures
| Action | Procedure |
| Personal Precautions | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |
| Methods for Cleaning Up | Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Handling and Storage
| Aspect | Guideline |
| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling. |
| Storage | Keep the container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. |
Exposure Controls/Personal Protection
| Control/Protection | Specification |
| Engineering Controls | Use of a chemical fume hood is recommended. Ensure eyewash stations and safety showers are readily available. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |
Decision-Making Workflow for Personal Protective Equipment (PPE)
Caption: PPE Selection Workflow for Handling this compound.
Physical and Chemical Properties
| Property | Value |
| Appearance | Data not available |
| Odor | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Flash Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Stability and Reactivity
| Aspect | Information |
| Reactivity | No specific reactivity data available. |
| Chemical Stability | Stable under recommended storage conditions. |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition Products | Oxides of carbon and nitrogen under fire conditions. |
Toxicological Information
Detailed toxicological studies for this compound are not publicly available. The GHS classification suggests the following toxicological profile.
| Toxicity Endpoint | Effect |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye damage. |
| Respiratory Irritation | May cause respiratory irritation. |
| Carcinogenicity | No data available. |
| Mutagenicity | No data available. |
| Reproductive Toxicity | No data available. |
Experimental Protocols
The following are summaries of standard OECD guidelines for toxicological testing that would be appropriate for a chemical with the hazard profile of this compound.
Acute Oral Toxicity - OECD 420 (Fixed Dose Procedure)
-
Principle: A stepwise procedure where a substance is administered orally to a group of animals of a single sex (typically female rats) at one of the defined dose levels (5, 50, 300, 2000 mg/kg). The initial dose is selected based on a sighting study.
-
Methodology:
-
A single animal is dosed.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, four more animals are dosed at the same level.
-
If the animal dies, the test is repeated at a lower dose level.
-
The outcome is used to classify the substance according to GHS categories.
-
Acute Dermal Irritation/Corrosion - OECD 404
-
Principle: The substance is applied to a small area of skin (approximately 6 cm²) of a single animal (typically an albino rabbit) for a defined period (up to 4 hours).
-
Methodology:
-
The test substance is applied to a shaved patch of skin.
-
The site is observed for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
The severity of the skin reaction is scored.
-
The reversibility of the effects is observed for up to 14 days.
-
Acute Eye Irritation/Corrosion - OECD 405
-
Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit). The untreated eye serves as a control.
-
Methodology:
-
The test substance is instilled into the eye.
-
The eye is examined at 1, 24, 48, and 72 hours after application.
-
Lesions of the cornea, iris, and conjunctivae are scored.
-
The reversibility of the effects is observed for up to 21 days.
-
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company.
This technical guide provides a summary of the available safety information for this compound. It is imperative for all personnel handling this chemical to have a thorough understanding of its potential hazards and to adhere to strict safety protocols.
References
The Synthetic Chemist's Guide to Cyclopropylamine Derivatives: A Comprehensive Review
For Researchers, Scientists, and Drug Development Professionals
The cyclopropylamine moiety is a highly sought-after structural motif in medicinal chemistry and drug discovery. Its unique conformational constraints and electronic properties often impart favorable pharmacological characteristics to parent molecules. This technical guide provides an in-depth review of the core synthetic methodologies for preparing cyclopropylamine derivatives, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways and workflows.
I. Rearrangement Reactions: Classic Routes to the Cyclopropylamine Core
Rearrangement reactions of cyclopropane-containing carboxylic acid derivatives have long been a cornerstone for the synthesis of cyclopropylamines. These methods, including the Curtius, Hofmann, and Schmidt rearrangements, offer reliable access to the primary amine from readily available starting materials.
The Curtius Rearrangement
The Curtius rearrangement proceeds through an acyl azide intermediate, which upon thermal or photochemical activation, rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate is then trapped with a suitable nucleophile, typically water or an alcohol, to yield the corresponding amine or carbamate.
Experimental Protocol: Synthesis of N-Boc-cyclopropylamine via Curtius Rearrangement
-
Step 1: Acyl Azide Formation. To a solution of cyclopropanecarboxylic acid (1.0 eq) in an anhydrous solvent such as toluene or acetone, is added diphenylphosphoryl azide (DPPA) (1.1 eq) and a tertiary amine base, for example triethylamine (1.2 eq). The reaction mixture is stirred at room temperature for several hours until the formation of the acyl azide is complete, which can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the azide stretch at ~2130 cm⁻¹).
-
Step 2: Rearrangement and Trapping. To the solution containing the acyl azide, tert-butanol (excess) is added as the trapping agent. The reaction mixture is then heated to reflux (typically 80-110 °C) to induce the rearrangement. The reaction progress is monitored by TLC or GC-MS until the acyl azide is fully consumed.
-
Step 3: Work-up and Purification. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any unreacted starting acid and DPPA byproducts. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude N-Boc-cyclopropylamine is then purified by column chromatography on silica gel.
Quantitative Data for Curtius Rearrangement
| Starting Material | Reagents | Trapping Agent | Product | Yield (%) | Reference |
| Cyclopropanecarboxylic acid | DPPA, Et₃N | t-BuOH | N-Boc-cyclopropylamine | 70-85 | [1] |
| 1-Methylcyclopropanecarboxylic acid | DPPA, Et₃N | BnOH | N-Cbz-(1-methyl)cyclopropylamine | 75 | [2] |
| trans-2-Phenylcyclopropanecarboxylic acid | (1) SOCl₂, (2) NaN₃ | H₂O | trans-2-Phenylcyclopropylamine | 65 | [2] |
Reaction Workflow: Curtius Rearrangement
Caption: Workflow of the Curtius rearrangement for cyclopropylamine synthesis.
The Hofmann Rearrangement
The Hofmann rearrangement offers a direct conversion of a primary amide to a primary amine with one fewer carbon atom. For the synthesis of cyclopropylamine, cyclopropanecarboxamide is treated with a halogen (typically bromine) and a strong base. An electro-induced version of this reaction has also been developed.[3]
Experimental Protocol: Synthesis of Cyclopropylamine via Hofmann Rearrangement [4][5]
-
Step 1: N-Brominationalide Formation. Cyclopropanecarboxamide (1.0 eq) is dissolved or suspended in an aqueous solution of sodium hydroxide (2.0-4.0 eq). The mixture is cooled to 0-10 °C in an ice bath. A solution of sodium hypobromite, freshly prepared by adding bromine to a cold aqueous solution of sodium hydroxide, is then added dropwise to the amide solution while maintaining the low temperature.
-
Step 2: Rearrangement. After the addition is complete, the reaction mixture is stirred at low temperature for a short period (10-60 minutes) to ensure complete formation of the N-bromoamide intermediate. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and then gently heated (45-80 °C) to induce the rearrangement to the isocyanate.
-
Step 3: Hydrolysis and Isolation. The resulting isocyanate is hydrolyzed in situ by the aqueous base to the corresponding amine. The cyclopropylamine is a volatile liquid and is typically isolated directly from the reaction mixture by steam distillation. The distillate is collected, saturated with a salt (e.g., potassium carbonate), and the organic layer containing the cyclopropylamine is separated, dried over a suitable drying agent (e.g., potassium hydroxide pellets), and further purified by distillation.
Quantitative Data for Hofmann Rearrangement
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Cyclopropanecarboxamide | Br₂, NaOH | Cyclopropylamine | 80-90 | [4][5] |
| 1-Phenylcyclopropanecarboxamide | NaOBr | 1-Phenylcyclopropylamine | 75 | [3] |
| Substituted Cyclopropanecarboxamides | Electro-induced (NaBr, MeOH) | N-Methoxycarbonyl-cyclopropylamines | 23-94 | [3] |
Reaction Workflow: Hofmann Rearrangement
Caption: Workflow of the Hofmann rearrangement for cyclopropylamine synthesis.
II. Cyclopropanation Reactions: Building the Three-Membered Ring
Direct formation of the cyclopropane ring on a nitrogen-containing substrate or a precursor is a powerful strategy. Key methods include the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanations.
Simmons-Smith Reaction
The Simmons-Smith reaction involves the cyclopropanation of an alkene using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. When applied to nitrogen-containing alkenes like enamines or vinylcarbamates, it provides a direct route to cyclopropylamine derivatives. The reaction is stereospecific, with the geometry of the starting alkene being retained in the cyclopropane product.[6]
Experimental Protocol: Simmons-Smith Cyclopropanation of a Vinylcarbamate
-
Step 1: Activation of Zinc. A zinc-copper couple is prepared by treating zinc dust with a copper(I) chloride or copper(II) acetate solution. The activated zinc is then washed with an anhydrous solvent (e.g., diethyl ether or dichloromethane) and dried.
-
Step 2: Cyclopropanation. The vinylcarbamate (1.0 eq) is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). Diiodomethane (1.5-2.0 eq) is added, followed by the activated zinc-copper couple. The reaction mixture is then stirred, often with gentle heating (e.g., reflux in diethyl ether), for several hours to overnight. Reaction progress is monitored by TLC or GC-MS.
-
Step 3: Work-up and Purification. The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride or sodium bicarbonate. The mixture is filtered through a pad of celite to remove inorganic salts. The filtrate is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The resulting cyclopropylcarbamate is purified by column chromatography.
Quantitative Data for Simmons-Smith Type Reactions
| Substrate | Reagents | Product | Diastereomeric Ratio | Yield (%) | Reference |
| N-Vinylphthalimide | CH₂I₂, Zn-Cu | N-Cyclopropylphthalimide | - | 70 | [7] |
| (E)-N-(Prop-1-en-1-yl)acetamide | CH₂I₂, Zn-Cu | trans-N-(2-Methylcyclopropyl)acetamide | >95:5 | 65 | [7] |
| Chiral Allylic Amine | Et₂Zn, CH₂I₂ | Chiral 2-Substituted Cyclopropylamine | High | Good | [6] |
Transition-Metal-Catalyzed Cyclopropanation
Transition metals, particularly rhodium and copper, are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. For the synthesis of cyclopropylamine derivatives, diazoacetamides can be employed. The use of chiral catalysts allows for highly enantioselective transformations.[8][9]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation [9]
-
Step 1: Catalyst Preparation. A solution of the chiral rhodium catalyst, for example, a dirhodium tetracarboxylate complex with chiral ligands (e.g., Rh₂(S-TCPTAD)₄), is prepared in a dry, inert solvent like dichloromethane or toluene.
-
Step 2: Reaction Setup. The alkene substrate (1.0-1.5 eq) is added to the catalyst solution under an inert atmosphere. The reaction mixture is cooled to the desired temperature (e.g., 0 °C or room temperature).
-
Step 3: Diazo Compound Addition. A solution of the diazoacetamide (1.0 eq) in the same solvent is then added slowly via a syringe pump over several hours to maintain a low concentration of the diazo compound and minimize side reactions.
-
Step 4: Work-up and Purification. After the addition is complete, the reaction is stirred until the diazo compound is fully consumed (monitored by TLC, disappearance of the characteristic yellow color). The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched cyclopropylamide.
Quantitative Data for Rhodium-Catalyzed Cyclopropanation
| Alkene | Diazo Compound | Catalyst | Product | dr | ee (%) | Yield (%) | Reference |
| Styrene | Ethyl diazoacetate | Rh₂(S-DOSP)₄ | Ethyl 2-phenylcyclopropanecarboxylate | >95:5 (trans) | 98 | 90 | [9] |
| 1-Octene | N,N-Dimethyl diazoacetamide | Chiral Rh(II) | N,N-Dimethyl-2-hexylcyclopropanecarboxamide | - | 95 | 85 | [8] |
| Acrylamide | Methyl phenyldiazoacetate | Rh₂(S-TCPTAD)₄ | Substituted cyclopropylamide | >20:1 | 94 | 91 | [9] |
Logical Diagram: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
III. Modern Synthetic Approaches
More recent developments in synthetic methodology have provided novel and efficient routes to cyclopropylamine derivatives, including the Kulinkovich-Szymoniak reaction and direct C-H functionalization.
Kulinkovich-Szymoniak Reaction
This reaction provides a powerful method for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) alkoxide. The reaction proceeds via a titanacyclopropane intermediate.[10][11]
Experimental Protocol: Synthesis of 1-Substituted Cyclopropylamines [10][12]
-
Step 1: Formation of the Titanacyclopropane. To a solution of the nitrile (1.0 eq) and titanium(IV) isopropoxide (1.0-1.2 eq) in an anhydrous etheral solvent (e.g., diethyl ether or THF) under an inert atmosphere, a solution of a Grignard reagent (e.g., ethylmagnesium bromide, 2.0-2.2 eq) is added dropwise at room temperature.
-
Step 2: Cyclopropanation and Lewis Acid Treatment. The reaction mixture is stirred at room temperature for several hours. A Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0-1.2 eq), is then added at a low temperature (e.g., 0 °C), and the mixture is stirred for an additional period.
-
Step 3: Work-up and Purification. The reaction is quenched by the slow addition of an aqueous base (e.g., 10% NaOH solution). The resulting mixture is filtered through celite, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude cyclopropylamine is then purified by distillation or column chromatography.
Quantitative Data for Kulinkovich-Szymoniak Reaction
| Nitrile | Grignard Reagent | Lewis Acid | Product | Yield (%) | Reference |
| Benzonitrile | EtMgBr | BF₃·OEt₂ | 1-Phenylcyclopropylamine | 72 | [10][12] |
| Phenylacetonitrile | EtMgBr | BF₃·OEt₂ | 1-Benzylcyclopropylamine | 70 | [12] |
| Heptanenitrile | PrMgBr | BF₃·OEt₂ | 1-(1-Propyl)cyclopropylamine | 65 (dr ~2:1) | [10] |
Palladium-Catalyzed C-H Functionalization
Direct functionalization of C-H bonds represents an atom-economical and efficient strategy for the synthesis of complex molecules. Palladium-catalyzed C-H arylation of N-cyclopropylamides has emerged as a powerful tool for the synthesis of arylated cyclopropylamine derivatives.[13][14]
Experimental Protocol: Palladium-Catalyzed C-H Arylation of N-Cyclopropylbenzamide [13]
-
Step 1: Reaction Setup. In a reaction vessel, N-cyclopropylbenzamide (1.0 eq), the aryl iodide (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃ or Ag₂CO₃) are combined in a suitable solvent (e.g., toluene or DMF).
-
Step 2: Reaction. The vessel is sealed, and the mixture is heated to a high temperature (typically 100-140 °C) for several hours to overnight. The progress of the reaction is monitored by TLC or LC-MS.
-
Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered to remove inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the N-(arylcyclopropyl)benzamide. Subsequent hydrolysis of the amide furnishes the arylated cyclopropylamine.
Quantitative Data for Palladium-Catalyzed C-H Arylation
| Substrate | Aryl Halide | Catalyst/Ligand | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | N-Cyclopropylpicolinamide | 4-Iodoanisole | Pd(OAc)₂ | N-(cis-2-(4-Methoxyphenyl)cyclopropyl)picolinamide | 85 |[14] | | N-Cyclopropylamine | 4-Chloroanisole | Pd/adYPhos | N-(4-Methoxyphenyl)cyclopropylamine | 97 |[13] | | N-Cyclopropylamine | 2-Chloropyridine | Pd/adYPhos | N-(2-Pyridyl)cyclopropylamine | 85 |[13] |
Logical Diagram: General Scheme for Directed C-H Functionalization
Caption: General workflow for directed C-H functionalization of cyclopropylamines.
IV. Conclusion
The synthesis of cyclopropylamine derivatives is a rich and evolving field, with a diverse array of methodologies available to the synthetic chemist. Traditional rearrangement reactions provide reliable access to the core amine structure, while modern cyclopropanation and C-H functionalization techniques offer increased efficiency, stereocontrol, and the ability to introduce molecular complexity. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic strategies toward novel cyclopropylamine-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. DE19523868A1 - Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide - Google Patents [patents.google.com]
- 5. US5032687A - Process for the preparation of cyclopropylamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. | Semantic Scholar [semanticscholar.org]
- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 11. grokipedia.com [grokipedia.com]
- 12. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 13. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of N-benzyl-1-cyclopropylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-1-cyclopropylmethanamine and its structural analogs represent a compelling class of compounds with significant potential in neuropharmacology. This technical guide synthesizes the current understanding of the biological activities associated with this chemical scaffold, with a primary focus on its potent inhibitory action against monoamine oxidases (MAO). While direct quantitative data for this compound is limited in publicly accessible literature, extensive research on its close analogs provides a strong basis for inferring its pharmacological profile. This document details the mechanism of action, summarizes key quantitative data from related compounds, provides a representative experimental protocol for assessing MAO inhibition, and presents a visual depiction of the proposed enzymatic inactivation pathway.
Introduction
This compound, also known as Benzyl(cyclopropylmethyl)amine, is a synthetic molecule featuring a benzyl group and a cyclopropylmethylamine moiety. Its structural similarity to known psychoactive compounds and neurotransmitters has prompted investigation into its biological effects. The cyclopropylamine functional group is a key pharmacophore in several potent enzyme inhibitors, suggesting that this compound may exhibit significant biological activity. This guide explores the potential therapeutic applications of this compound, primarily centered on its likely role as an inhibitor of monoamine oxidase.
Potential Biological Activity: Monoamine Oxidase Inhibition
The most probable and significant biological activity of this compound is the inhibition of monoamine oxidase (MAO), a family of enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Structurally related compounds, including 1-benzylcyclopropylamine and N-(1-methyl)cyclopropylbenzylamine, are well-documented as potent, mechanism-based inactivators of MAO.[1][2][3]
These analogs have been shown to act as time-dependent, irreversible inhibitors of both MAO-A and MAO-B isoforms.[1] The proposed mechanism involves a one-electron transfer from the cyclopropylamine nitrogen to the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[3][4] This generates a nitrogen radical cation and initiates a cascade that leads to the opening of the strained cyclopropyl ring and subsequent covalent modification of the FAD cofactor, thereby irreversibly inactivating the enzyme.
Given the high structural homology, it is strongly hypothesized that this compound shares this mechanism of action and exhibits potent MAO inhibitory properties.
Quantitative Activity of Structural Analogs
| Compound Name | Target | Activity Type | Value | Reference |
| 1-Benzylcyclopropylamine | MAO-A | Irreversible Inactivator | Time-dependent | [1] |
| 1-Benzylcyclopropylamine | MAO-B | Mechanism-based Inactivator | Potent | [3] |
| N-(1-Methyl)cyclopropylbenzylamine | Mitochondrial MAO | Inactivator | - | [2] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | IC50 | 5 nM | |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | IC50 | 170 nM |
Proposed Mechanism of MAO Inactivation
The following diagram illustrates the proposed signaling pathway for the mechanism-based inactivation of monoamine oxidase by this compound, based on studies of its analogs.
Caption: Proposed mechanism of MAO inactivation by this compound.
Experimental Protocol: In Vitro MAO Inhibition Assay
This section provides a generalized protocol for determining the inhibitory activity of this compound against MAO-A and MAO-B. This protocol is based on a fluorometric method that detects the hydrogen peroxide produced during the enzymatic reaction.
5.1. Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (test compound)
-
Pargyline (for MAO-B inhibition control) or Clorgyline (for MAO-A inhibition control)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine (MAO substrate)
-
Sodium phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
5.2. Assay Procedure
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in sodium phosphate buffer to achieve the desired final concentrations for the assay.
-
Enzyme and Control Preparation: Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in sodium phosphate buffer. Prepare solutions of the control inhibitors (pargyline and clorgyline) in a similar manner to the test compound.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Amplex® Red, HRP, and p-tyramine in sodium phosphate buffer.
-
Assay Execution:
-
To the wells of a 96-well microplate, add the diluted test compound or control inhibitors.
-
Add the diluted MAO-A or MAO-B enzyme to the wells.
-
Include control wells containing enzyme and buffer (no inhibitor) and wells with buffer only (background).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
-
Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm using a microplate reader. Readings should be taken at multiple time points or as an endpoint measurement after a specific incubation period (e.g., 30 minutes) at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme-only control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The following diagram outlines the general workflow for the MAO inhibition assay.
Caption: Workflow for the in vitro fluorometric MAO inhibition assay.
Other Potential Biological Activities
While the primary focus is on MAO inhibition, the this compound scaffold is also utilized in the development of compounds targeting other biological systems. For instance, it has been incorporated as a building block in the synthesis of inhibitors for LIM kinases (LIMK), which are involved in regulating cell morphology and motility.[5][6] This suggests that derivatives of this compound could be explored for applications in oncology and neuroscience beyond MAO inhibition.
Conclusion
This compound holds considerable promise as a pharmacologically active agent, with the strongest evidence pointing towards its role as a potent monoamine oxidase inhibitor. The wealth of data on its structural analogs strongly supports this hypothesis and provides a solid foundation for its further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research into the precise biological activities and therapeutic potential of this intriguing compound. Further studies are warranted to obtain direct quantitative data for this compound and to fully elucidate its pharmacological profile.
References
- 1. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(1-Methyl)cyclopropylbenzylamine: a novel inactivator of mitochondrial monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism-based inactivation of mitochondrial monoamine oxidase by N-(1-methylcyclopropyl)benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of N-benzyl-1-cyclopropylmethanamine from a Cyclopropylamine Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-1-cyclopropylmethanamine is a secondary amine containing a cyclopropylmethyl motif, a structural feature of interest in medicinal chemistry due to its unique conformational properties and metabolic stability. This document provides a detailed protocol for a two-step synthesis of this compound. While the direct conversion from cyclopropylamine is synthetically challenging, this protocol starts from the closely related and readily accessible precursor, cyclopropanecarbonitrile, which itself is often synthesized en route to cyclopropylamine. The synthesis proceeds via the reduction of cyclopropanecarbonitrile to form the key intermediate, cyclopropylmethanamine, followed by a reductive amination with benzaldehyde to yield the target compound.
Overall Synthetic Scheme
The synthesis is a two-step process:
-
Reduction of Cyclopropanecarbonitrile: The nitrile group is reduced to a primary amine, yielding cyclopropylmethanamine.
-
Reductive Amination: Cyclopropylmethanamine is reacted with benzaldehyde in the presence of a reducing agent to form the final product, this compound.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Reactant/Product | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Equivalents | Yield (%) |
| 1 | Reduction | |||||
| Cyclopropanecarbonitrile | 67.09 | 100 | 6.71 | 1.0 | - | |
| Lithium Aluminum Hydride | 37.95 | 100 | 3.80 | 1.0 | - | |
| Cyclopropylmethanamine | 71.12 | - | - | - | ~85 | |
| 2 | Reductive Amination | |||||
| Cyclopropylmethanamine | 71.12 | 50 | 3.56 | 1.0 | - | |
| Benzaldehyde | 106.12 | 50 | 5.31 | 1.0 | - | |
| Sodium Triacetoxyborohydride | 211.94 | 75 | 15.89 | 1.5 | - | |
| This compound | 161.24 | - | - | - | ~90 |
Experimental Protocols
Step 1: Synthesis of Cyclopropylmethanamine from Cyclopropanecarbonitrile
Materials:
-
Cyclopropanecarbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Distilled water
-
10% Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer.
Procedure:
-
A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of lithium aluminum hydride (3.80 g, 100 mmol) in anhydrous diethyl ether (150 mL) under an argon atmosphere.
-
A solution of cyclopropanecarbonitrile (6.71 g, 100 mmol) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to reflux for 4 hours.
-
The flask is then cooled in an ice bath, and the reaction is quenched by the slow, dropwise addition of water (4 mL), followed by 10% aqueous sodium hydroxide solution (4 mL), and finally water (12 mL).
-
The resulting white precipitate is filtered off and washed with diethyl ether (3 x 50 mL).
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure.
-
The crude cyclopropylmethanamine is purified by fractional distillation to yield a colorless liquid.
Step 2: Synthesis of this compound via Reductive Amination
Materials:
-
Cyclopropylmethanamine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
In a 250 mL round-bottom flask, dissolve cyclopropylmethanamine (3.56 g, 50 mmol) and benzaldehyde (5.31 g, 50 mmol) in dichloromethane (100 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (15.89 g, 75 mmol) portion-wise to the reaction mixture over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield a colorless oil.
Characterization of this compound
Physical Properties:
-
Molecular Formula: C₁₁H₁₅N
-
Appearance: Colorless oil
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.40 (m, 5H, Ar-H)
-
δ 3.82 (s, 2H, Ph-CH₂-N)
-
δ 2.50 (d, J=6.8 Hz, 2H, C₃H₅-CH₂-N)
-
δ 1.60 (br s, 1H, NH)
-
δ 0.90-1.10 (m, 1H, CH-cyclopropyl)
-
δ 0.45-0.55 (m, 2H, CH₂-cyclopropyl)
-
δ 0.10-0.20 (m, 2H, CH₂-cyclopropyl) (Note: The exact chemical shifts and coupling constants may vary slightly. The NH proton signal may be broad and its position can be concentration-dependent.)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 140.5 (Ar-C)
-
δ 128.4 (Ar-CH)
-
δ 128.1 (Ar-CH)
-
δ 126.8 (Ar-CH)
-
δ 56.5 (Ph-CH₂)
-
δ 54.0 (C₃H₅-CH₂)
-
δ 11.5 (CH-cyclopropyl)
-
δ 3.5 (CH₂-cyclopropyl) (Note: Expected chemical shifts are based on typical values for similar structures.)
-
-
Infrared (IR) Spectroscopy (Neat):
-
The IR spectrum would show characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the cyclopropyl and methylene groups (below 3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600 and 1450 cm⁻¹), and C-N stretching (around 1250-1020 cm⁻¹).[1]
-
-
Mass Spectrometry (MS):
-
EI-MS: m/z (%) = 161 (M⁺), 91 (base peak, [C₇H₇]⁺), 70 ([C₄H₆N]⁺). The mass spectrum is expected to show the molecular ion peak at m/z 161 and a prominent base peak at m/z 91, corresponding to the stable benzyl cation.
-
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled with extreme care under an inert atmosphere.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.
References
Application Note: A Robust Protocol for the Synthesis of N-benzyl-1-cyclopropylmethanamine via Reductive Amination
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the synthesis of N-benzyl-1-cyclopropylmethanamine from cyclopropanecarboxaldehyde and benzylamine using a sodium borohydride-mediated reductive amination. This method offers a straightforward and efficient route to this secondary amine, a valuable building block in medicinal chemistry and drug development. The protocol includes a comprehensive list of materials, step-by-step instructions for the reaction and purification, and characterization data.
Introduction
Reductive amination is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction combines the condensation of a carbonyl compound with an amine to form an imine, which is subsequently reduced in situ to the corresponding amine. This approach is often preferred over direct alkylation of amines, as it minimizes the formation of over-alkylated byproducts.[2] This document outlines a specific application of this methodology for the preparation of this compound, a compound of interest for researchers in medicinal chemistry and materials science. The protocol utilizes sodium borohydride as a readily available and easy-to-handle reducing agent.[3]
Materials and Methods
Materials
| Reagent/Material | Grade | Supplier | CAS Number |
| Cyclopropanecarboxaldehyde | ≥98% | Commercially Available | 1489-69-6 |
| Benzylamine | ≥99% | Commercially Available | 100-46-9 |
| Sodium Borohydride | ≥98% | Commercially Available | 16940-66-2 |
| Methanol | Anhydrous | Commercially Available | 67-56-1 |
| Dichloromethane | ACS Grade | Commercially Available | 75-09-2 |
| Sodium Sulfate | Anhydrous | Commercially Available | 7757-82-6 |
| Hydrochloric Acid | 1 M aq. | Commercially Available | 7647-01-0 |
| Sodium Bicarbonate | Saturated aq. | Commercially Available | 144-55-8 |
| Brine | Saturated aq. | Commercially Available | 7647-14-5 |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Silica gel for column chromatography (optional)
-
Vacuum distillation apparatus (optional)
Experimental Protocol
Workflow for the Synthesis of this compound
Caption: A schematic overview of the experimental workflow for the reductive amination protocol.
-
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropanecarboxaldehyde (1.0 eq) and benzylamine (1.0 eq) in anhydrous methanol (5 mL per mmol of aldehyde).
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.
-
Stirring: Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: To the stirred solution, add sodium borohydride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the effervescence ceases.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: To the remaining aqueous layer, add a saturated solution of sodium bicarbonate until the pH is basic (pH > 8).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude this compound by either silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation.
Results and Characterization
Physicochemical Properties
The physical and chemical properties of the reactants and the product are summarized in the table below.
| Compound | IUPAC Name | CAS No. | Mol. Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| Starting Material 1 | Cyclopropanecarboxaldehyde | 1489-69-6 | C₄H₆O | 70.09 | 98-101[4] | 0.938[4] | 1.4298[4] |
| Starting Material 2 | Benzylamine | 100-46-9 | C₇H₉N | 107.15 | 184-185[5] | 0.981[5] | 1.543[5] |
| Product | This compound | 116373-23-0 | C₁₁H₁₅N | 161.24 | 241.8±9.0 (Predicted) | Not Available | Not Available |
Spectroscopic Data
The synthesized this compound should be characterized by standard spectroscopic methods.
¹H NMR (Predicted):
-
δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl group.
-
δ 3.80 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
-
δ 2.50 (d, 2H): Methylene protons adjacent to the cyclopropyl group (-CH₂-cyclopropyl).
-
δ 0.80-1.00 (m, 1H): Methine proton of the cyclopropyl ring.
-
δ 0.40-0.60 (m, 2H): Methylene protons of the cyclopropyl ring.
-
δ 0.10-0.30 (m, 2H): Methylene protons of the cyclopropyl ring.
-
A broad singlet for the N-H proton may be observed, with its chemical shift being concentration and solvent dependent.
¹³C NMR (Predicted):
-
δ 140.0: Quaternary aromatic carbon of the benzyl group.
-
δ 128.5, 128.2, 127.0: Aromatic carbons of the benzyl group.
-
δ 54.0: Methylene carbon of the benzyl group (-CH₂-Ph).
-
δ 52.0: Methylene carbon adjacent to the cyclopropyl group (-CH₂-cyclopropyl).
-
δ 10.0: Methine carbon of the cyclopropyl ring.
-
δ 4.0: Methylene carbons of the cyclopropyl ring.
Mass Spectrometry (Predicted):
-
MS (EI): m/z (%) = 161 (M⁺), 106, 91 (base peak), 77, 65.
Infrared Spectroscopy: An IR spectrum for this compound is available from the NIST WebBook, which can be used as a reference for the synthesized product.[6] Key expected peaks include N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.
Discussion
This protocol provides a reliable method for the synthesis of this compound. The reaction is typically high-yielding and the purification can be achieved by standard laboratory techniques. The choice between column chromatography and vacuum distillation for purification will depend on the scale of the reaction and the nature of any impurities. It is important to perform the addition of sodium borohydride at a low temperature to control the reaction rate and prevent potential side reactions. The work-up procedure is designed to effectively remove unreacted starting materials and byproducts.
Safety Information
-
Cyclopropanecarboxaldehyde is flammable and can cause skin and eye irritation.
-
Benzylamine is corrosive and harmful if swallowed or inhaled.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas.
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
Conclusion
The reductive amination protocol detailed in this application note offers a practical and efficient method for the synthesis of this compound. This procedure is suitable for researchers in academic and industrial settings who require access to this and similar secondary amines for their drug discovery and development programs.
References
Application Notes and Protocols: The Versatile Role of N-benzyl-1-cyclopropylmethanamine in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-1-cyclopropylmethanamine is a valuable and versatile building block in modern organic synthesis, particularly in the construction of diverse nitrogen-containing heterocyclic scaffolds. These heterocyclic motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide array of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key heterocyclic systems, including pyrrolidines and imidazoles. The protocols outlined herein leverage the unique reactivity of both the cyclopropylmethylamine and the benzylamine moieties to achieve efficient and selective transformations.
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and materials.[1][2][3] The development of robust synthetic methodologies to access these structures is therefore a critical endeavor in chemical research. This compound offers multiple reactive sites that can be strategically employed in various cyclization and cycloaddition reactions.
Key Applications and Synthetic Strategies
This compound can participate in heterocyclic synthesis through several key pathways:
-
[3+2] Cycloaddition Reactions: The cyclopropylamine moiety can act as a three-carbon synthon in formal [3+2] cycloaddition reactions with various dipolarophiles, such as electron-deficient alkenes. This approach typically involves the single-electron transfer (SET) induced ring-opening of the cyclopropane to generate a radical cation intermediate, which then engages in a stepwise or concerted cycloaddition.[4][5]
-
Ring-Opening and Cyclization with N-Nucleophiles: The strained cyclopropane ring can be opened by nucleophiles, followed by an intramolecular cyclization to form five-membered rings like pyrrolidinones. This strategy often utilizes donor-acceptor cyclopropanes that are activated towards nucleophilic attack.[6]
-
Imidazole Synthesis via Deaminative Coupling: The benzylamine portion of the molecule can be utilized in reactions such as base-mediated deaminative coupling with nitriles to construct highly substituted imidazole rings.[7][8]
This document will focus on the first two applications, providing detailed protocols and quantitative data.
Application 1: Synthesis of N-Arylaminocyclopentanes (Pyrrolidine Derivatives) via Photochemical [3+2] Cycloaddition
A powerful application of N-aryl cyclopropylamines, structurally related to this compound, is their participation in formal [3+2] photocycloadditions with α,β-unsaturated carbonyl compounds. This catalyst-free method proceeds via a single electron transfer (SET) mechanism upon photoexcitation, leading to the formation of highly functionalized N-arylaminocyclopentanes (pyrrolidine derivatives).[4][5]
Reaction Scheme:
Caption: General scheme for the photochemical [3+2] cycloaddition.
Quantitative Data Summary
The following table summarizes representative yields for the photochemical [3+2] cycloaddition of N-aryl cyclopropylamines with various electron-poor olefins.
| Entry | N-Aryl Cyclopropylamine (Substituent) | Olefin | Product Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | p-Methoxy | Methyl Acrylate | 85 | - | [4] |
| 2 | p-Methoxy | Ethyl Acrylate | 82 | - | [4] |
| 3 | p-Methoxy | t-Butyl Acrylate | 90 | - | [4] |
| 4 | p-Methoxy | Methyl Methacrylate | >99 | 1.5:1 | [4] |
| 5 | Unsubstituted | Methyl Acrylate | 75 | - | [4] |
| 6 | o-Methoxy | Methyl Acrylate | 81 | - | [4] |
| 7 | m-Methoxy | Methyl Acrylate | 92 | - | [4] |
| 8 | p-Trifluoromethyl | Methyl Acrylate | 29 | 1:1 | [4] |
Experimental Protocol: Synthesis of Methyl 1-(4-methoxyphenyl)-3-methylcyclopentane-1-carboxylate (Table 1, Entry 4)
Materials:
-
N-(4-methoxyphenyl)-1-cyclopropylmethanamine
-
Methyl methacrylate
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk tube or similar reaction vessel with a screw cap
-
Magnetic stirrer and stir bar
-
Blue LED lamp (450 nm)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add N-(4-methoxyphenyl)-1-cyclopropylmethanamine (0.2 mmol, 1.0 equiv.).
-
Add anhydrous acetonitrile (2.0 mL).
-
Add methyl methacrylate (0.4 mmol, 2.0 equiv.) to the solution.
-
Seal the tube and place it approximately 5 cm from a blue LED lamp.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure N-arylaminocyclopentane.
Reaction Workflow
Caption: Workflow for the photochemical [3+2] cycloaddition.
Application 2: Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor-Acceptor Cyclopropanes
N-benzylamines, including this compound, can serve as nitrogen nucleophiles in the ring-opening and subsequent cyclization of donor-acceptor (DA) cyclopropanes to afford 1,5-substituted pyrrolidin-2-ones. This transformation is typically catalyzed by a Lewis acid, such as Y(OTf)₃.[6]
Reaction Scheme:
Caption: General scheme for the synthesis of pyrrolidin-2-ones.
Quantitative Data Summary
The following table presents data for the synthesis of N-benzyl-substituted γ-lactams from various DA cyclopropanes and benzylamine.
| Entry | DA Cyclopropane (Substituent) | Amine | Product Yield (%) | Catalyst | Reference |
| 1 | 2-Furyl | Benzylamine | 40 | Y(OTf)₃ | [6] |
| 2 | 2-Thienyl | Benzylamine | 61 | Y(OTf)₃ | [6] |
| 3 | 2-Styryl | Benzylamine | 59 | Y(OTf)₃ | [6] |
| 4 | 2-Phenyl | Benzylamine | 47 | Y(OTf)₃ | [6] |
| 5 | 2-(p-Tolyl) | Benzylamine | 45 | Y(OTf)₃ | [6] |
Experimental Protocol: Synthesis of N-benzyl-5-(thiophen-2-yl)pyrrolidin-2-one (Table 2, Entry 2)
Materials:
-
Dimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate (DA cyclopropane)
-
Benzylamine
-
Ytterbium(III) trifluoromethanesulfonate (Y(OTf)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the dimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate (0.5 mmol, 1.0 equiv.), benzylamine (0.6 mmol, 1.2 equiv.), and Y(OTf)₃ (0.05 mmol, 10 mol%).
-
Add anhydrous 1,2-dichloroethane (2.5 mL).
-
Heat the reaction mixture to reflux (approximately 83 °C) and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure pyrrolidin-2-one product.
Logical Relationship of the Reaction
Caption: Key steps in the formation of pyrrolidin-2-ones.
Conclusion
This compound and its analogs are powerful synthetic intermediates for the construction of valuable nitrogen-containing heterocycles. The protocols detailed in these application notes for the synthesis of pyrrolidine derivatives highlight two distinct and effective strategies: a catalyst-free photochemical [3+2] cycloaddition and a Lewis acid-catalyzed ring-opening/cyclization cascade. These methodologies offer researchers in academia and the pharmaceutical industry reliable and adaptable routes to novel heterocyclic compounds for further investigation and development. The ability to engage either the cyclopropylamine or the benzylamine moiety in distinct chemical transformations underscores the synthetic utility of this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline [scirp.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-benzyl-1-cyclopropylmethanamine as a Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-1-cyclopropylmethanamine and its derivatives represent a promising class of scaffolds in medicinal chemistry. The incorporation of the cyclopropylmethylamine moiety can confer advantageous pharmacological properties to drug candidates, including enhanced potency, improved metabolic stability, and increased brain permeability. This is attributed to the unique conformational rigidity and electronic properties of the cyclopropane ring. A significant application of this scaffold is in the development of monoamine oxidase (MAO) inhibitors, which are crucial in the treatment of neurological disorders such as depression and Parkinson's disease. These compounds act by preventing the breakdown of monoamine neurotransmitters, thereby increasing their levels in the brain.
This document provides detailed application notes on the use of this compound as a building block, focusing on its role in the discovery of MAO inhibitors. It includes a summary of biological activity data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key pathways and workflows.
Applications in Drug Discovery: Monoamine Oxidase Inhibition
Derivatives of this compound have shown significant potential as inhibitors of monoamine oxidase (MAO), a key enzyme in the catabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] There are two main isoforms of MAO: MAO-A and MAO-B.[1] Selective inhibition of these isoforms is a critical strategy in the development of therapeutics for various neurological and psychiatric disorders.[1]
For instance, cis-N-benzyl-2-methoxycyclopropylamine, a closely related derivative, has been identified as a potent and selective irreversible inhibitor of MAO-B.[3] This selectivity is highly desirable for the treatment of Parkinson's disease, as MAO-B is the primary isoenzyme responsible for the degradation of dopamine in the human brain.[2]
Data Presentation: Biological Activity of a Key Derivative
The following table summarizes the inhibitory activity of cis-N-benzyl-2-methoxycyclopropylamine against both MAO-A and MAO-B, highlighting its potency and selectivity.
| Compound | Target | IC50 (nM) | Inhibition Type | Reference |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 | Irreversible | [3] |
| MAO-B | 5 | Irreversible | [3] |
Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of the parent scaffold, this compound, from cyclopropanecarboxaldehyde and benzylamine using sodium triacetoxyborohydride as the reducing agent.[4][5][6]
Materials:
-
Cyclopropanecarboxaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of cyclopropanecarboxaldehyde (1.0 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE, 5 mL) is added benzylamine (1.1 mmol, 1.1 equiv).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCE (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound derivatives against MAO-A and MAO-B using a fluorometric assay. This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B, or a selective substrate like kynuramine)
-
Fluorescent probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
Procedure:
-
Reagent Preparation: Prepare working solutions of MAO-A and MAO-B enzymes, substrate, Amplex Red reagent, and HRP in phosphate buffer according to the assay kit manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compounds and positive controls in DMSO, and then further dilute in phosphate buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Assay Protocol: a. To the wells of a 96-well black microplate, add the test compounds at various concentrations. Include wells for a no-inhibitor control (vehicle only) and a no-enzyme control. b. Add the MAO-A or MAO-B enzyme solution to each well (except the no-enzyme control). c. Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzymes. d. Initiate the reaction by adding the substrate/Amplex Red/HRP working solution to all wells. e. Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).
-
Data Analysis: a. Subtract the background fluorescence (no-enzyme control) from all readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of Monoamine Oxidase (MAO) Action and Inhibition
Caption: Mechanism of MAO action and inhibition.
Experimental Workflow for Synthesis and Evaluation of this compound Derivatives
Caption: Drug discovery workflow for MAO inhibitors.
References
- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 2. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes for N-benzyl-1-cyclopropylmethanamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-1-cyclopropylmethanamine and its derivatives are valuable structural motifs in medicinal chemistry, appearing in a range of biologically active compounds. The unique combination of the flexible benzyl group and the rigid, strained cyclopropyl moiety can confer desirable pharmacological properties, including enhanced potency and improved metabolic stability.[1][2][3] This document provides detailed protocols for two primary synthetic routes to access these compounds: reductive amination and N-alkylation. Quantitative data is summarized for easy comparison, and experimental workflows are visualized to facilitate practical implementation in a laboratory setting.
Introduction
The cyclopropyl group is an increasingly important component in drug design, known for its ability to influence conformation, metabolic stability, and potency.[1] Similarly, the N-benzyl group is a common feature in many pharmaceuticals, often contributing to receptor binding and modulating physicochemical properties.[3] The combination of these two fragments in this compound derivatives creates a versatile scaffold for drug discovery. Access to efficient and scalable synthetic methods is crucial for exploring the structure-activity relationships of this compound class. This application note details two robust and widely applicable synthetic strategies.
I. Synthetic Strategy 1: Reductive Amination
Reductive amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds, making it a cornerstone of amine synthesis.[4][5] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. For the synthesis of this compound, this can be achieved in two ways: by reacting cyclopropanecarboxaldehyde with benzylamine or by reacting benzaldehyde with cyclopropylmethanamine.
A. Experimental Protocol: Reductive Amination of Cyclopropanecarboxaldehyde with Benzylamine
This protocol details the synthesis of this compound via the reductive amination of cyclopropanecarboxaldehyde.
Materials:
-
Cyclopropanecarboxaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in dichloromethane (DCM), add benzylamine (1.0-1.2 eq). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
B. Quantitative Data for Reductive Amination
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclopropanecarboxaldehyde | Benzylamine | NaBH(OAc)₃ | DCM | Room Temp | 2-4 | 85-95 |
| Benzaldehyde | Cyclopropylamine | NaBH(OAc)₃ / H₂-Pd/C | MeOH | Room Temp | 3-6 | 80-90 |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
II. Synthetic Strategy 2: N-Alkylation
Direct N-alkylation of a primary amine with an alkyl halide is a classical and straightforward method for synthesizing secondary amines. In the context of this compound synthesis, this involves the reaction of benzylamine with a cyclopropylmethyl halide (e.g., bromide or chloride) or the reaction of cyclopropylmethanamine with benzyl halide. The use of a suitable base is crucial to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Cesium carbonate (Cs₂CO₃) has been shown to be an effective base for promoting selective mono-N-alkylation of benzylamines.[6]
A. Experimental Protocol: N-Alkylation of Benzylamine with Cyclopropylmethyl Bromide
This protocol describes the synthesis of this compound by the N-alkylation of benzylamine.
Materials:
-
Benzylamine
-
Cyclopropylmethyl bromide
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of benzylamine (2.0 eq) in anhydrous DMF, add cesium carbonate (1.0 eq) followed by cyclopropylmethyl bromide (1.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
B. Quantitative Data for N-Alkylation
| Amine | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Cyclopropylmethyl Bromide | Cs₂CO₃ | DMF | 60 | 5 | ~90 | [6] |
| Cyclopropylamine | Benzyl Bromide | K₂CO₃ | MeCN | 80 | 4 | ~85 |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
Visualizing the Synthetic Workflows
To provide a clear overview of the experimental processes, the following diagrams, generated using Graphviz, illustrate the general workflow and the specific chemical transformations for each synthetic route.
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Reductive amination pathway for this compound synthesis.
Caption: N-Alkylation pathway for this compound synthesis.
Conclusion
The synthetic routes of reductive amination and N-alkylation both provide efficient and high-yielding methods for the preparation of this compound and its derivatives. The choice of method may depend on the availability of starting materials, desired scale, and the specific functionalities present in the target molecule. The detailed protocols and comparative data presented herein serve as a practical guide for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and exploration of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Mechanisms Involving N-benzyl-1-cyclopropylmethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key reaction mechanisms involving N-benzyl-1-cyclopropylmethanamine, with a focus on its synthesis and its role as a mechanism-based inactivator of monoamine oxidase (MAO). The information is intended to guide researchers in the synthesis and application of this and structurally related compounds in drug discovery and development.
Synthesis of this compound
This compound can be synthesized through two primary routes: reductive amination and N-alkylation. Both methods are widely used for the preparation of secondary amines.
Reductive Amination of Cyclopropanecarboxaldehyde with Benzylamine
Reductive amination is a versatile method for forming carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound (cyclopropanecarboxaldehyde) with an amine (benzylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices.
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound from cyclopropanecarboxaldehyde and benzylamine using sodium borohydride as the reducing agent.
Materials:
-
Cyclopropanecarboxaldehyde
-
Benzylamine
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography.
Data Presentation:
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Yield (%) |
| Cyclopropanecarboxaldehyde | Benzylamine | Sodium Borohydride | Methanol | 70-85 |
Visualization of the Reductive Amination Workflow:
Caption: Workflow for the synthesis of this compound.
N-Alkylation of Benzylamine with a Cyclopropylmethyl Halide
This method involves the direct alkylation of benzylamine with a suitable cyclopropylmethyl halide, such as cyclopropylmethyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Protocol 2: Synthesis via N-Alkylation
This protocol outlines the synthesis of this compound by the N-alkylation of benzylamine with cyclopropylmethyl bromide.
Materials:
-
Benzylamine
-
Cyclopropylmethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzylamine (1.0 eq) in acetonitrile (0.3 M) in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Add cyclopropylmethyl bromide (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Data Presentation:
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield (%) |
| Benzylamine | Cyclopropylmethyl bromide | Potassium Carbonate | Acetonitrile | 65-80 |
Visualization of the N-Alkylation Synthetic Pathway:
Caption: Pathway for N-alkylation synthesis.
Mechanism of Monoamine Oxidase (MAO) Inactivation
This compound and its analogs are known to be potent mechanism-based inactivators of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters. The inactivation process involves a complex reaction mechanism with the flavin cofactor of the enzyme.
The proposed mechanism of inactivation initiates with a single-electron transfer from the nitrogen atom of the cyclopropylamine derivative to the oxidized flavin cofactor (FAD) of MAO. This results in the formation of an amine radical cation and a flavin radical. The highly strained cyclopropyl ring in the radical cation is susceptible to opening, generating a more stable radical species. This radical can then be captured by the flavin radical, leading to the formation of a covalent adduct between the inactivator and the enzyme's cofactor. This covalent modification of the flavin renders the enzyme inactive.
Protocol 3: In Vitro MAO Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B
-
This compound (test compound)
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Potassium phosphate buffer
-
4-Hydroxyquinoline (fluorescent product of kynuramine oxidation)
-
Hydrogen peroxide (H₂O₂), horseradish peroxidase (HRP), and Amplex Red (for detection of MAO-B activity)
-
Microplate reader (fluorescence)
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
For MAO-A:
-
Pre-incubate MAO-A with varying concentrations of the test compound for a defined period (e.g., 30 minutes) at 37 °C.
-
Initiate the reaction by adding kynuramine.
-
Stop the reaction after a specific time by adding a strong base (e.g., NaOH).
-
Measure the fluorescence of the 4-hydroxyquinoline product (Excitation: ~310 nm, Emission: ~380 nm).
-
-
For MAO-B:
-
Pre-incubate MAO-B with varying concentrations of the test compound for a defined period (e.g., 30 minutes) at 37 °C.
-
Initiate the reaction by adding benzylamine.
-
The production of H₂O₂ is coupled to the HRP-catalyzed oxidation of Amplex Red to the fluorescent product, resorufin.
-
Measure the fluorescence of resorufin (Excitation: ~530-560 nm, Emission: ~590 nm).
-
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) |
| This compound (example) | 170 | 5 |
| Tranylcypromine (reference) | ~200 | ~200 |
Note: The IC₅₀ values are illustrative and can vary depending on the specific experimental conditions.
Visualization of the MAO Inactivation Mechanism:
Caption: Mechanism of MAO inactivation by this compound.
Application Notes and Protocols: N-benzyl-1-cyclopropylmethanamine in Medicinal Chemistry
Introduction
N-benzyl-1-cyclopropylmethanamine and its analogs represent a promising scaffold in medicinal chemistry. The incorporation of a cyclopropylmethylamine moiety is a strategic approach to enhance metabolic stability and introduce conformational rigidity, while the N-benzyl group provides a versatile point for modification to modulate potency and selectivity for various biological targets. This document outlines the potential applications of this compound in medicinal chemistry research, with a focus on its role as a potential monoamine oxidase (MAO) inhibitor. The information is targeted towards researchers, scientists, and drug development professionals.
Key Applications in Medicinal Chemistry
The unique structural features of this compound make it a molecule of interest for several therapeutic areas:
-
Neurological and Psychiatric Disorders: Based on the activity of structurally related compounds, this compound is a prime candidate for investigation as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are used in the treatment of depression, Parkinson's disease, and other neurological conditions. The cyclopropylamine moiety is a known pharmacophore for irreversible MAO inhibition.
-
Antifungal Agents: The benzylamine scaffold is present in several commercial antifungal drugs. Structure-activity relationship studies of benzylamine-type antimycotics suggest that modifications of the benzyl and amine substituents can lead to potent antifungal agents.[1]
-
Anticancer Agents: Certain N-benzylamine derivatives have been investigated for their anticancer properties. The mechanism of action can vary, but some compounds have been shown to interact with DNA or other cellular targets to inhibit cancer cell growth.[2]
-
Serotonin Receptor Modulation: N-benzylated phenethylamines have been extensively studied as potent agonists for serotonin 5-HT2A/2C receptors.[3][4] While this compound is not a phenethylamine, the N-benzyl moiety suggests that it could be explored for its potential to interact with serotonin receptors, which are important targets for a variety of CNS disorders.
Quantitative Data on Related Compounds
| Compound | Target | IC50 (nM) | Inhibition Type |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 | Irreversible |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 | Irreversible |
This data indicates that a close analog of this compound is a potent and selective irreversible inhibitor of MAO-B, making it a highly interesting lead compound for the development of drugs for Parkinson's disease.
Experimental Protocols
1. Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from studies on related cyclopropylamine-based MAO inhibitors.[5]
Objective: To determine the inhibitory potency (IC50) of this compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B
-
This compound (test compound)
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B in potassium phosphate buffer to a suitable concentration.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the same solvent.
-
Assay:
-
Add 10 µL of the test compound dilution or vehicle control to the wells of a 96-well plate.
-
Add 80 µL of the enzyme solution (MAO-A or MAO-B) to each well and pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a suitable stop solution (e.g., 2 M NaOH).
-
-
Detection:
-
For the MAO-A assay with kynuramine, measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
For the MAO-B assay with benzylamine, the production of benzaldehyde can be coupled to a secondary reaction to produce a fluorescent or colorimetric signal, or measured by HPLC.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Workflow for MAO Inhibition Assay
References
- 1. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-benzyl-1-cyclopropylmethanamine as a Precursor for Neuropharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-1-cyclopropylmethanamine and its derivatives, particularly those based on the 2-phenylcyclopropylmethylamine (PCPMA) scaffold, represent a class of "privileged scaffolds" in central nervous system (CNS) drug discovery.[1] These compounds serve as versatile precursors for the development of a wide range of neuropharmacological agents, including selective agonists, partial agonists, and antagonists for crucial neurotransmitter receptors such as serotonin and dopamine. Their unique three-dimensional structure allows for fine-tuning of efficacy and physicochemical properties, making them attractive candidates for targeting complex neurological and psychiatric disorders.[2] This document provides detailed application notes on the significance of this compound as a precursor, experimental protocols for its synthesis and derivatization, quantitative data on the pharmacological activity of its analogues, and visualizations of relevant signaling pathways.
Introduction
The cyclopropylmethylamine moiety is a key structural feature in a variety of biologically active compounds. The introduction of an N-benzyl group provides a synthetic handle for further molecular elaboration and can significantly influence the pharmacological profile of the resulting molecules. The PCPMA framework, a close analogue, has been successfully utilized to develop potent and selective ligands for serotonin 5-HT2C receptors, dopamine D2 receptors, and dopamine D3 receptors, which are implicated in the pathophysiology of schizophrenia, depression, Parkinson's disease, and substance use disorders.[3][4][5][6] The conformational rigidity of the cyclopropane ring, combined with the aromatic interactions of the benzyl and phenyl groups, allows for specific and high-affinity binding to these G-protein coupled receptors (GPCRs).
Data Presentation
The following tables summarize the quantitative pharmacological data for representative neuropharmacological agents derived from the cyclopropylmethylamine scaffold.
Table 1: Binding Affinities (Ki) of PCPMA Derivatives at Dopamine Receptors
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | Selectivity (D2/D3) |
| (1R,2R)-22e | >10,000 | 2.2 | >10,000 | >4545 |
| (1S,2S)-22e | >10,000 | 3.1 | >10,000 | >3225 |
| (+)-14j | 15.8 | - | - | - |
| (+)-14l | 12.3 | - | - | - |
Data sourced from multiple studies.[5][6]
Table 2: Functional Activities (EC50/IC50 and Emax) of PCPMA Derivatives at Serotonin and Dopamine Receptors
| Compound | Receptor | Assay Type | EC50/IC50 (nM) | Emax (%) |
| (+)-1 | 5-HT2C | Agonist (Ca2+ Flux) | 71 | 100 |
| (+)-1 | 5-HT2B | Agonist (Ca2+ Flux) | 682 | 57 |
| (+)-1 | 5-HT2A | Agonist (Ca2+ Flux) | 7190 | 17 |
| (1R,2R)-22e | D3 | Agonist | Potent | - |
| (1S,2S)-22e | D3 | Antagonist | - | - |
| (+)-14j | D2 | Partial Agonist (G protein) | 2.8 | 45 |
| (+)-14j | D2 | Partial Agonist (β-arrestin) | 3.5 | 42 |
| (+)-14l | D2 | Partial Agonist (G protein) | 2.1 | 51 |
| (+)-14l | D2 | Partial Agonist (β-arrestin) | 2.9 | 48 |
Data sourced from multiple studies.[3][5][6]
Experimental Protocols
Protocol 1: Synthesis of this compound (Precursor)
This protocol describes a common method for the synthesis of this compound via reductive amination of cyclopropanecarboxaldehyde with benzylamine.
Materials:
-
Cyclopropanecarboxaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM.
-
Slowly add the STAB suspension to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Synthesis of a Dopamine D3 Receptor Ligand from this compound
This protocol provides a representative example of how this compound can be further functionalized to synthesize a dopamine D3 receptor ligand, based on the structures of known PCPMA derivatives. This is a generalized procedure and may require optimization.
Materials:
-
This compound (from Protocol 1)
-
A suitable aryl halide (e.g., 4-bromobenzonitrile) for coupling
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
-
Anhydrous workup and purification solvents as in Protocol 1
Procedure (Buchwald-Hartwig Amination):
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., Xantphos, 0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous toluene to the flask.
-
Add the aryl halide (e.g., 4-bromobenzonitrile, 1.0 eq), this compound (1.2 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Heat the reaction mixture to 80-100 °C and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by silica gel column chromatography to yield the desired dopamine D3 receptor ligand.
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways of the neuropharmacological targets of this compound derivatives.
Caption: 5-HT2C Receptor Gq Signaling Pathway.
Caption: D2/D3 Receptor Gi/o Signaling Pathway.
Experimental and Synthetic Workflows
Caption: Synthetic Workflow for Neuropharmacological Agents.
Conclusion
This compound and its analogues are highly valuable precursors in the field of neuropharmacology. The synthetic accessibility of this scaffold, coupled with the ability to modulate its pharmacological profile through targeted chemical modifications, makes it a cornerstone for the development of novel therapeutics for a range of CNS disorders. The provided protocols and data serve as a foundational resource for researchers engaged in the design and synthesis of next-generation neuropharmacological agents. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in neurology and psychiatry.
References
- 1. Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-debenzylation of N-benzyl-1-cyclopropylmethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-debenzylation of N-benzyl-1-cyclopropylmethanamine derivatives, a crucial transformation in the synthesis of various pharmaceutical intermediates. The primary method detailed is catalytic transfer hydrogenation using palladium on carbon (Pd/C) with ammonium formate as the hydrogen donor. This method is highlighted for its efficiency, mild reaction conditions, and broad applicability.[1][2][3]
Introduction
The removal of a benzyl protecting group from a nitrogen atom (N-debenzylation) is a fundamental step in organic synthesis, particularly in the preparation of primary and secondary amines which are common moieties in active pharmaceutical ingredients. While various methods exist for N-debenzylation, including traditional high-pressure catalytic hydrogenation, oxidative cleavage, and acid-catalyzed removal, catalytic transfer hydrogenation offers a safe, rapid, and versatile alternative.[2][4][5][6][7] This protocol has been successfully applied to a wide range of N-benzyl derivatives, yielding the corresponding free amines in high yields.[1][2]
Key Reaction: Catalytic Transfer Hydrogenation
The core of this protocol involves the use of a palladium catalyst to facilitate the transfer of hydrogen from a donor molecule, in this case, ammonium formate, to the N-benzyl group, leading to its cleavage and the formation of the debenzylated amine and toluene.
Reaction Scheme:
Where R = 1-cyclopropylmethyl
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and outcomes for the N-debenzylation of various N-benzylamines using the catalytic transfer hydrogenation method. While specific yields and reaction times for this compound derivatives may vary, this data provides a strong baseline for optimization.
| Substrate (N-benzyl derivative) | Catalyst | Hydrogen Donor | Solvent | Temperature | Time (min) | Yield (%) | Reference |
| N-Benzyl-n-butylamine | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 6 | 92 | [1] |
| N-Benzyl-n-propylamine | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 8 | 90 | [1] |
| N-Benzylpiperidine | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 10 | 95 | [1] |
| N-Benzylaniline | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 6 | 98 | [1] |
| N-Benzyl-β-phenylethylamine | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 6 | 94 | [1] |
Experimental Protocol: N-debenzylation via Catalytic Transfer Hydrogenation
This section provides a detailed, step-by-step methodology for the N-debenzylation of an this compound derivative.
Materials:
-
This compound derivative
-
10% Palladium on carbon (Pd/C)
-
Anhydrous ammonium formate
-
Dry methanol
-
Nitrogen gas supply
-
Celite®
-
Chloroform
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the this compound derivative (3 mmol) and an equal weight of 10% Pd/C in dry methanol (20 ml).[1][2]
-
Inert Atmosphere: Flush the flask with nitrogen gas.
-
Addition of Hydrogen Donor: To the stirred suspension, add anhydrous ammonium formate (15 mmol) in a single portion under a nitrogen atmosphere.[1][2]
-
Reaction: Heat the reaction mixture to reflux with continuous stirring.[1][2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][2]
-
Work-up:
-
Isolation: Evaporate the combined filtrate under reduced pressure using a rotary evaporator to yield the desired 1-cyclopropylmethanamine derivative.[1][2]
Safety Precautions:
-
Palladium on carbon is pyrophoric, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the N-debenzylation protocol.
Signaling Pathway/Logical Relationship Diagram:
Caption: Key components and outcome of the reaction.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-benzyl-1-cyclopropylmethanamine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of N-benzyl-1-cyclopropylmethanamine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the direct reductive amination of cyclopropanecarboxaldehyde with benzylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is favored for its operational simplicity and generally good yields.
Q2: Which reducing agents are most effective for this reductive amination?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and commonly used reducing agent for this transformation due to its mildness and selectivity for imines over aldehydes. Other suitable reducing agents include sodium cyanoborohydride (NaBH₃CN). However, NaBH₃CN is toxic and can generate hazardous byproducts. Catalytic hydrogenation can also be employed.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The consumption of the starting materials (cyclopropanecarboxaldehyde and benzylamine) and the formation of the this compound product can be visualized. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexane. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q4: What are the primary side products to expect in this synthesis?
A4: The most common side product is the over-alkylation of the product to form a tertiary amine. Another potential side reaction is the self-condensation of cyclopropanecarboxaldehyde. If the reducing agent is not selective, reduction of the starting aldehyde to cyclopropylmethanol can also occur.
Q5: What is the best method for purifying the final product?
A5: The purification method depends on the scale of the reaction and the nature of the impurities. For small-scale synthesis, flash column chromatography on silica gel is typically effective. For larger quantities, fractional distillation under reduced pressure can be a suitable method for purification.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reducing agent. 2. Presence of water in the reaction. 3. Incorrect stoichiometry of reagents. 4. Low reaction temperature. | 1. Use a fresh batch of the reducing agent. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. 3. Use a slight excess (1.1-1.2 equivalents) of the amine and reducing agent. 4. If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C). |
| Presence of a Significant Amount of Unreacted Aldehyde | 1. Insufficient amount of benzylamine. 2. Inefficient imine formation. 3. Deactivated reducing agent. | 1. Ensure the correct stoichiometry of benzylamine is used. 2. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. 3. Use a fresh supply of the reducing agent. |
| Formation of Multiple Products (Visible on TLC/GC-MS) | 1. Over-alkylation of the desired secondary amine. 2. Self-condensation of the aldehyde. 3. Reduction of the starting aldehyde. | 1. Use a controlled stoichiometry of the aldehyde (do not use a large excess). 2. Add the aldehyde slowly to the reaction mixture containing the amine. 3. Use a selective reducing agent like NaBH(OAc)₃ that preferentially reduces the imine. |
| Difficult Purification (e.g., streaking on silica gel column) | 1. The basic nature of the amine product interacting with the acidic silica gel. 2. Presence of highly polar impurities. | 1. Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-2%). 2. Wash the crude product with a dilute aqueous acid solution to remove basic impurities before chromatography. |
Data Presentation
Table 1: Comparative Yields of Reductive Amination under Various Conditions
| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Benzylamine | Au/TiO₂ | Toluene | 100 | 5 | 79 |
| Benzaldehyde | Ammonia | Iron Catalyst | - | - | - | up to 99 |
| Undecanal | Benzylamine | Rh(acac)(cod)/Xantphos | Methanol | 100 | 1 | 98.2 |
| Benzaldehyde | Benzylamine | H₂/Pd | - | - | - | High |
| Aldehydes/Ketones | Primary/Secondary Amines | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp | 1-2 | Good to Excellent |
Note: The yields presented are from various literature sources for similar reductive amination reactions and are for comparative purposes. The actual yield for the synthesis of this compound may vary.
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Reductive Amination
This protocol is a representative procedure based on established methods for reductive amination.
Materials:
-
Cyclopropanecarboxaldehyde (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanecarboxaldehyde and anhydrous dichloromethane.
-
Add benzylamine to the solution and stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride in anhydrous dichloromethane.
-
Slowly add the slurry of the reducing agent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for reductive amination.
Technical Support Center: Purification of Crude N-benzyl-1-cyclopropylmethanamine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude N-benzyl-1-cyclopropylmethanamine using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or tailing on the silica gel column?
A1: Streaking or tailing of amines on a silica gel column is a common issue.[1] This is primarily due to the acidic nature of the silica gel, which can strongly interact with the basic amine functional group of your compound.[2][3] This interaction can lead to poor separation and broad peaks.
Q2: How can I prevent my amine from streaking on the column?
A2: To minimize streaking, you can add a basic modifier to your mobile phase.[2][3] A common choice is triethylamine (TEA) at a concentration of 0.1% to 5% (v/v).[1] Another option is to use a small amount of ammonia, often by adding 1-2% of a concentrated ammonium hydroxide solution to the polar component of your eluent (e.g., methanol).[1] It is advisable to first test the effect of the modifier on your separation using Thin Layer Chromatography (TLC).[1]
Q3: My compound seems to be degrading on the silica gel column. What can I do?
A3: The acidic surface of silica gel can cause the degradation of some sensitive compounds, including certain amines.[3] If you suspect your this compound is degrading, you have a few options:
-
Deactivate the silica gel: You can pre-treat the silica gel by washing it with a solvent mixture containing a base like triethylamine before packing the column.[4]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase such as basic or neutral alumina, or an amine-functionalized silica column.[2][3][5]
Q4: I am not getting good separation between my product and impurities. What should I do?
A4: Poor separation can be due to several factors. First, ensure you have an optimized solvent system. Use TLC to screen different solvent mixtures to find one that gives your product an Rf value between 0.2 and 0.4 for optimal separation.[6] If you are still facing issues, you may be overloading your column. A general guideline is to use a silica gel to crude material ratio of at least 30:1 (w/w).
Q5: Can I use reversed-phase chromatography to purify this compound?
A5: Yes, reversed-phase chromatography (e.g., using a C18 column) can be an effective method for purifying amines.[1] To achieve good peak shape and retention, it is often beneficial to add a basic modifier, like triethylamine, to the mobile phase to ensure the amine is in its free-base form.[3]
Troubleshooting Guide
| Symptom | Possible Cause | Solution |
| Product is streaking or tailing on the column | The basic amine is interacting strongly with the acidic silica gel. | Add a basic modifier like triethylamine (0.1-5%) or ammonia (1-2% of concentrated NH4OH in the polar solvent) to the mobile phase.[1][3] |
| Low or no recovery of the product | The compound is irreversibly adsorbed to the silica gel or has degraded. | Deactivate the silica gel with a basic wash before use, or switch to a less acidic stationary phase like basic alumina or amine-functionalized silica.[2][3][4] |
| Poor separation of product and impurities | The solvent system is not providing adequate resolution. | Systematically test different solvent systems using TLC to achieve an optimal Rf value (0.2-0.4) for your product.[6] |
| The column is overloaded with crude material. | Use a higher ratio of silica gel to crude product (at least 30:1 w/w). | |
| Product elutes too quickly (high Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your eluent system. |
| Product elutes too slowly (low Rf) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your eluent system. |
Experimental Protocols
Note: The following is a general protocol and may require optimization for your specific crude sample. It is highly recommended to first determine the optimal solvent system using TLC.
1. Preparation of the Mobile Phase
-
Based on TLC analysis, prepare a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
To this mixture, add a basic modifier such as triethylamine to a final concentration of 1% (v/v).
2. Column Packing
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
3. Sample Loading
-
Dissolve your crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb completely into the silica gel.
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute your compound and any impurities.
-
Monitor the collected fractions by TLC to identify which ones contain your purified product.
5. Product Isolation
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Typical Chromatographic Conditions for N-Benzyl Amines
| Compound | Stationary Phase | Mobile Phase | Rf Value |
| N-benzyl-N-(trimethylsilyl)methylamine | Silica Gel | 5% Ethyl Acetate in Hexane | 0.31 |
| N-benzylaniline | Silica Gel | Hexane:Diethyl Ether (5:1) | Not specified |
| N-benzyl-4-methyl-aniline | Silica Gel | Hexane:Diethyl Ether (5:1) | Not specified |
| N,N-Diethylbenzamide | Silica Gel | Hexane:Ethyl Acetate (80:20) | 0.62[7] |
| Phenyl(piperidin-1-yl)methanone | Silica Gel | Hexane:Ethyl Acetate (85:15) | 0.45[7] |
Disclaimer: The Rf values and solvent systems provided are for structurally similar compounds and should be used as a starting point for optimization for this compound.
Visualizations
Caption: Experimental workflow for the column chromatography purification.
Caption: Troubleshooting workflow for common purification issues.
References
Identification and removal of impurities in N-benzyl-1-cyclopropylmethanamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-benzyl-1-cyclopropylmethanamine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method is the reductive amination of cyclopropanecarboxaldehyde with benzylamine. This two-step, one-pot reaction involves the initial formation of an N-benzylcyclopropylmethanimine intermediate, which is then reduced in situ to the desired this compound product.
Q2: My reaction is showing incomplete conversion. What are the potential causes?
A2: Incomplete conversion can stem from several factors:
-
Inefficient Imine Formation: The initial reaction to form the imine is an equilibrium process. The presence of water can shift the equilibrium back towards the starting materials.
-
Degraded Reducing Agent: The reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) may have lost activity due to improper storage or handling.
-
Insufficient Stoichiometry: An inadequate amount of the reducing agent will lead to an incomplete reaction.
-
Low Reaction Temperature: The reaction may require a specific temperature to proceed at an optimal rate.
Q3: I've identified unreacted starting materials in my crude product. How can I remove them?
A3: Unreacted benzylamine and cyclopropanecarboxaldehyde can be removed through several methods:
-
Aqueous Workup: An acidic wash (e.g., dilute HCl) will protonate the basic benzylamine, making it water-soluble and allowing for its removal in the aqueous phase. The aldehyde can then be separated from the desired amine product.
-
Fractional Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can effectively separate the starting materials from the product.[1]
-
Column Chromatography: Silica gel chromatography can also be used for separation, though care must be taken to avoid product decomposition on the acidic silica.[2]
Q4: What are the most likely side-products or impurities in this synthesis?
A4: Besides unreacted starting materials, common impurities include:
-
Cyclopropylmethanol: Formed from the reduction of cyclopropanecarboxaldehyde.
-
Dibenzylamine: Arises from the reductive amination of benzylamine with benzaldehyde (an impurity in benzylamine) or self-condensation.
-
N,N-dibenzyl-1-cyclopropylmethanamine: A result of over-alkylation of the product.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction.[3] A suitable eluent system (e.g., hexane:ethyl acetate) can separate the starting materials, the intermediate imine, and the final product. Staining with potassium permanganate can help visualize the spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to track the disappearance of reactants and the appearance of the product.[4]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low Yield | Inefficient imine formation due to water. | Ensure anhydrous reaction conditions by using dry solvents and glassware. Consider adding a dehydrating agent like molecular sieves.[5] |
| Inactive reducing agent. | Use a fresh, unopened container of the reducing agent. | |
| Presence of Cyclopropylmethanol | Aldehyde was reduced before imine formation. | Add the reducing agent portion-wise after allowing sufficient time for the imine to form. |
| Presence of Dibenzylamine | Impure benzylamine or side reactions. | Purify the benzylamine by distillation before use.[1] Adjusting reaction conditions (e.g., temperature, stoichiometry) may also minimize this side reaction. |
| Product Decomposition during Purification | Acid-catalyzed hydrolysis on silica gel. | Deactivate the silica gel with a base like triethylamine (1-2% in the eluent) before performing column chromatography.[2] Alternatively, use basic alumina as the stationary phase. |
Impurity Profile Analysis
The following table summarizes hypothetical data for a typical purification of this compound, illustrating the effectiveness of purification techniques.
| Compound | Crude Product (% Area by GC) | After Distillation (% Area by GC) | After Chromatography (% Area by GC) |
| Cyclopropanecarboxaldehyde | 5.2 | < 0.5 | < 0.1 |
| Benzylamine | 8.1 | 1.5 | < 0.1 |
| Cyclopropylmethanol | 3.5 | 0.8 | < 0.1 |
| This compound | 82.0 | 97.0 | > 99.5 |
| Dibenzylamine | 1.2 | 0.2 | < 0.1 |
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
-
Sample Preparation: Dissolve 1-2 mg of the crude or purified sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer (GC-MS).[6]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards.[4]
Protocol 2: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a connection to a vacuum pump. Ensure all glassware is dry.[2]
-
Procedure:
-
Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Gradually reduce the pressure using the vacuum pump.
-
Begin heating the flask gently.
-
Collect and discard any initial low-boiling fractions, which may contain residual solvents or starting materials.
-
Collect the main fraction at a constant temperature and pressure, which corresponds to the boiling point of the pure product.
-
Protocol 3: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane). To prevent product decomposition, add 1-2% triethylamine to the slurry and stir for 15 minutes.[2]
-
Column Packing: Pack a chromatography column with the prepared silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane with 1% triethylamine) and gradually increase the polarity by adding ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[7]
Visualizations
Caption: Synthesis of this compound via reductive amination.
Caption: Formation pathways for the desired product and common impurities.
Caption: Logical workflow for the purification and troubleshooting of the synthesis.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(1-Methylethyl)-benzenemethanamine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 4. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Common side reactions during the benzylation of cyclopropylmethylamine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the benzylation of cyclopropylmethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the benzylation of cyclopropylmethylamine?
There are two primary methods for the N-benzylation of cyclopropylmethylamine:
-
Reductive Amination: This is a one-pot reaction involving the condensation of cyclopropylmethylamine with benzaldehyde to form an intermediate imine, which is then reduced in situ to the secondary amine, N-benzylcyclopropylmethylamine.
-
Direct Alkylation: This method involves the reaction of cyclopropylmethylamine with a benzyl halide, typically benzyl bromide or benzyl chloride, in the presence of a base. This is a classical nucleophilic substitution (SN2) reaction.
Q2: What is the primary side reaction I should be concerned about?
The most common and significant side reaction in both methods is over-alkylation , leading to the formation of the tertiary amine, N,N-dibenzylcyclopropylmethylamine . This occurs because the product, N-benzylcyclopropylmethylamine (a secondary amine), is often more nucleophilic than the starting primary amine, making it competitive for reacting with the benzylating agent.[1]
Q3: Are there any other significant side reactions in reductive amination?
Yes, when performing a reductive amination, you might encounter:
-
Reduction of Benzaldehyde: The reducing agent can directly reduce benzaldehyde to benzyl alcohol. This is more common with less selective reducing agents like sodium borohydride.
-
Impurity Formation from Reducing Agents: Certain reducing agents can introduce specific impurities. For instance, sodium cyanoborohydride (NaBH₃CN) can potentially lead to the formation of toxic cyanide byproducts during acidic workup.
Q4: Can the cyclopropyl ring open during the reaction?
Under typical benzylation conditions (mild bases, standard reducing agents, and moderate temperatures), the cyclopropyl ring is generally stable and ring-opening is not a common side reaction. However, harsh acidic or thermal conditions should be avoided.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Mono-Benzylated Product and Significant Formation of N,N-Dibenzylcyclopropylmethylamine
Cause: This is the classic issue of over-alkylation, where the secondary amine product reacts further to form a tertiary amine.
Solutions:
-
Stoichiometric Control:
-
Use an excess of cyclopropylmethylamine relative to the benzylating agent (benzaldehyde or benzyl bromide). A 2 to 5-fold excess of the amine increases the statistical probability of the benzylating agent reacting with the primary amine instead of the secondary amine product.
-
-
Slow Addition:
-
Add the benzylating agent slowly (dropwise) to the reaction mixture containing the amine. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant primary amine.
-
-
Reaction Temperature:
-
Lowering the reaction temperature can sometimes improve selectivity by slowing down the rate of the second benzylation reaction, which may have a slightly higher activation energy.
-
-
Choice of Reagents (for Reductive Amination):
-
Use a sterically hindered and less reactive reducing agent like sodium triacetoxyborohydride (STAB) . STAB is highly selective for the reduction of the intermediate iminium ion over the starting aldehyde, which can minimize the reduction of benzaldehyde to benzyl alcohol and can improve selectivity for the desired amine.[2]
-
Issue 2: Presence of Unreacted Benzaldehyde and/or Benzyl Alcohol in the Final Product (Reductive Amination)
Cause: This indicates either incomplete imine formation or a competing reduction of the aldehyde.
Solutions:
-
Two-Step Procedure:
-
First, mix the cyclopropylmethylamine and benzaldehyde in a suitable solvent (like methanol or dichloromethane) to allow for the complete formation of the imine. You can monitor this step by TLC or LC-MS.
-
Once the benzaldehyde is consumed, add the reducing agent to reduce the imine.
-
-
Selective Reducing Agent:
-
As mentioned, sodium triacetoxyborohydride (STAB) is the reagent of choice for one-pot reductive aminations as it preferentially reduces the imine/iminium ion over the carbonyl group.
-
-
pH Control:
-
For some reducing agents like NaBH₃CN, maintaining a slightly acidic pH (around 6-7) is crucial for selective imine reduction.
-
Issue 3: Difficulty in Purifying the Product from Byproducts
Cause: The desired N-benzylcyclopropylmethylamine and the N,N-dibenzylcyclopropylmethylamine byproduct can have similar polarities, making separation by column chromatography challenging.
Solutions:
-
Chromatography Optimization:
-
Use a shallow solvent gradient during silica gel column chromatography to improve separation.
-
Consider using a different stationary phase, such as alumina, or reverse-phase chromatography if standard methods fail.
-
-
Distillation:
-
If the products are thermally stable, fractional distillation under reduced pressure can be an effective method for purification, especially on a larger scale.
-
-
Acidic Wash:
-
During the workup, a carefully controlled wash with a dilute acid can sometimes help. The tertiary amine is typically more basic than the secondary amine and may be selectively protonated and extracted into the aqueous layer, although this separation is often not perfect.
-
Quantitative Data Summary
Table 1: Illustrative Product Distribution in the Benzylation of a Primary Amine
| Molar Ratio (Amine : Benzylating Agent) | Expected Yield of Mono-benzylated Product | Expected Yield of Di-benzylated Product | Comments |
| 1 : 1 | 40-60% | 30-50% | A significant mixture is typically formed. |
| 2 : 1 | 70-85% | 10-25% | Using excess amine significantly improves selectivity. |
| 3 : 1 | 85-95% | 5-15% | Further excess of amine continues to suppress dibenzylation. |
| 5 : 1 | >95% | <5% | Generally provides high selectivity for the mono-benzylated product. |
Note: These are representative yields intended to guide experimental design. Actual results will vary based on specific reaction conditions, including solvent, temperature, base, and reaction time.
Key Experimental Protocols
Protocol 1: Reductive Amination using Benzaldehyde and Sodium Triacetoxyborohydride (STAB)
This protocol is adapted for the selective mono-benzylation of cyclopropylmethylamine.
Materials:
-
Cyclopropylmethylamine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of cyclopropylmethylamine (1.2 - 2.0 equivalents) in anhydrous DCM (or DCE) in a round-bottom flask, add benzaldehyde (1.0 equivalent).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be mindful of potential gas evolution.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Direct Alkylation using Benzyl Bromide
This protocol is a classical method for N-alkylation.
Materials:
-
Cyclopropylmethylamine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve cyclopropylmethylamine (3.0 equivalents) in acetonitrile.
-
Add potassium carbonate (2.0 - 3.0 equivalents).
-
Cool the stirring suspension in an ice bath.
-
Add benzyl bromide (1.0 equivalent) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the solid base and salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by silica gel column chromatography or vacuum distillation.
Visualizations
Reaction Pathways and Side Reactions
The following diagrams illustrate the chemical pathways involved in the benzylation of cyclopropylmethylamine.
Caption: Logical workflow for the Reductive Amination of Cyclopropylmethylamine.
Caption: Logical workflow for the Direct Alkylation of Cyclopropylmethylamine.
References
N-benzyl-1-cyclopropylmethanamine stability, storage, and handling
This technical support center provides guidance on the stability, storage, and handling of N-benzyl-1-cyclopropylmethanamine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3][4] To maintain its integrity, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) and away from sources of heat, sparks, and open flames.[1][4]
Q2: Is this compound stable at room temperature?
A2: Yes, this compound is chemically stable under standard ambient conditions, including room temperature.[5] However, for long-term storage, maintaining a cool environment is recommended to minimize any potential for degradation over time.[1]
Q3: What are the known incompatibilities for this compound?
A3: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][6] Contact with these substances should be avoided to prevent vigorous reactions.
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color or the appearance of precipitates. Chemically, degradation may be indicated by the presence of unexpected peaks during analytical testing (e.g., HPLC, GC-MS). The cyclopropyl amine moiety, in particular, may be susceptible to hydrolytic degradation under high pH conditions.[7]
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][5] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, atmosphere, and container integrity). 2. Check for any potential contamination or contact with incompatible materials. 3. Perform an analytical check (e.g., NMR, HPLC) to confirm the purity and integrity of the compound. |
| Change in physical appearance (e.g., color) | Exposure to air, light, or incompatible substances. | 1. Ensure the container is tightly sealed and stored under an inert atmosphere. 2. Protect the compound from light. 3. Review handling procedures to prevent cross-contamination. |
| Precipitate formation in solution | Poor solubility in the chosen solvent or degradation. | 1. Confirm the solubility of this compound in the selected solvent. 2. Consider gentle warming or sonication to aid dissolution, if appropriate for the experiment. 3. If degradation is suspected, prepare a fresh solution from a new stock. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions.
1. Materials:
- This compound
- High-purity solvents (e.g., acetonitrile, water)
- pH buffers
- Analytical instruments (e.g., HPLC-UV, LC-MS)
- Temperature-controlled chambers
2. Procedure:
- Sample Preparation: Prepare solutions of this compound at a known concentration in the desired solvent or buffer system.
- Stress Conditions: Expose the prepared samples to a range of conditions to be evaluated. This may include:
- Temperature: Elevated temperatures (e.g., 40°C, 60°C) and freeze-thaw cycles.
- pH: A range of pH values (e.g., acidic, neutral, basic).
- Light: Exposure to UV or fluorescent light.
- Oxidative: Introduction of a mild oxidizing agent.
- Time Points: Collect aliquots from each sample at predetermined time points (e.g., 0, 24, 48, 72 hours).
- Analysis: Analyze the aliquots using a suitable analytical method (e.g., HPLC-UV) to quantify the amount of this compound remaining and to detect any degradation products.
- Data Evaluation: Compare the results from the stressed samples to a control sample stored under optimal conditions to determine the rate and extent of degradation.
Visualizations
Caption: Troubleshooting workflow for experimental issues.
Caption: Safe handling and storage workflow.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of Primary Cyclopropylamines
Welcome to the technical support center for N-alkylation reactions of primary cyclopropylamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during these synthetic transformations.
Frequently Asked questions (FAQs)
Q1: My direct N-alkylation of cyclopropylamine with an alkyl halide is resulting in a low yield and a mixture of products. What are the common causes and how can I improve the outcome?
A1: Low yields and product mixtures in direct N-alkylation of primary cyclopropylamines are common issues. The primary reasons include:
-
Over-alkylation: The secondary amine product is often more nucleophilic than the starting primary cyclopropylamine, leading to the formation of tertiary amines and even quaternary ammonium salts.
-
Poor Reactivity of Alkyl Halide: The reactivity of the alkyl halide (I > Br > Cl) plays a significant role. Less reactive halides may require harsher conditions, which can lead to side reactions.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used, but their solubility can be a limiting factor. Polar aprotic solvents like DMF or acetonitrile are common, but their purity and dryness can affect the reaction.
To improve the reaction, consider the following:
-
Use of a Protecting Group: Employing a protecting group, such as the tert-butoxycarbonyl (Boc) group, on the primary amine allows for mono-alkylation. The protected amine can be alkylated, followed by deprotection to yield the desired secondary amine.
-
Reductive Amination: This is often a more controlled and selective method for mono-alkylation. It involves the reaction of the cyclopropylamine with an aldehyde or ketone to form an imine, which is then reduced in situ.
-
Optimization of Reaction Conditions: Experiment with different bases, solvents, and temperatures. Using a stronger, non-nucleophilic base or a phase-transfer catalyst can sometimes improve results.
Q2: I am attempting a reductive amination with cyclopropylamine and an aldehyde, but the reaction is sluggish and the yield is poor. What are the key parameters to troubleshoot?
A2: Low conversion rates in reductive amination of cyclopropylamines can be attributed to several factors:
-
Inefficient Imine Formation: The formation of the imine intermediate is an equilibrium process. The presence of water can hydrolyze the imine back to the starting materials. To drive the equilibrium towards the imine, consider using a dehydrating agent like molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water.[1][2]
-
Suboptimal pH: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[3] If the pH is too low, the cyclopropylamine will be protonated and non-nucleophilic. If the pH is too high, the activation of the carbonyl group is insufficient. Adding a catalytic amount of acetic acid can be beneficial.[3]
-
Choice of Reducing Agent: The reducing agent should be selective for the imine over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used because they are less reactive towards aldehydes and ketones compared to sodium borohydride (NaBH₄).[3] Ensure your reducing agent is not old or degraded.
-
Steric Hindrance: If either the cyclopropylamine or the carbonyl compound is sterically hindered, the reaction rate can be significantly reduced. In such cases, increasing the reaction temperature or using a more reactive reducing agent might be necessary.
Q3: Is there a risk of the cyclopropane ring opening during N-alkylation reactions?
A3: Yes, the cyclopropane ring is strained and can be susceptible to opening under certain conditions. Ring-opening is a known side reaction, particularly in reactions that may involve single-electron transfer (SET) processes, leading to the formation of radical cations.[4][5] Under typical N-alkylation conditions (both direct alkylation and reductive amination), the cyclopropane ring is generally stable. However, harsh acidic or oxidative conditions should be avoided. If you suspect ring-opening, careful analysis of the product mixture by NMR and mass spectrometry is recommended to identify any rearranged products.
Troubleshooting Guides
Guide 1: Low Yield in N-Alkylation Reactions
This guide provides a systematic approach to troubleshooting low yields in N-alkylation reactions of primary cyclopropylamines.
Caption: Troubleshooting workflow for low yields in N-alkylation.
Guide 2: Unwanted Side Products
This guide helps in identifying and mitigating common side products during the N-alkylation of primary cyclopropylamines.
Caption: Guide to identifying and mitigating common side products.
Data Presentation
Table 1: Examples of Reductive Amination of Cyclopropylamine
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Substituted Benzaldehyde | NaBH(OAc)₃ | DCM | RT | 12-24 | Moderate to Excellent |
| 2 | Aliphatic Aldehyde | NaBH(OAc)₃ | DCE | RT | 12-24 | Good |
| 3 | Ketone | NaBH₃CN | MeOH | RT | 24 | Varies |
Yields are highly substrate-dependent.
Table 2: Example of Direct Alkylation of N-Boc-Cyclopropylamine
| Entry | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | NaH | THF | 0 to RT | 2 | Good |
This table illustrates a specific example and yields can vary based on the substrate and specific conditions.
Experimental Protocols
Protocol 1: Reductive Amination of Cyclopropylamine with a Substituted Benzaldehyde
This protocol is a general procedure for the reductive amination of cyclopropylamine using sodium triacetoxyborohydride (NaBH(OAc)₃).
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Cyclopropylamine (1.2 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and cyclopropylamine (1.2 mmol) in anhydrous DCM (10 mL).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated cyclopropylamine.
Protocol 2: N-Alkylation of N-Boc-Cyclopropylamine and Subsequent Deprotection
This two-step protocol describes the mono-alkylation of cyclopropylamine via an N-Boc protected intermediate.
Step A: N-Alkylation of N-Boc-Cyclopropylamine
Materials:
-
N-Boc-cyclopropylamine (1.0 mmol)
-
Sodium hydride (NaH) (1.2 mmol, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide) (1.1 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add N-Boc-cyclopropylamine (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 mmol) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Step B: N-Boc Deprotection
Materials:
-
N-Boc-N-alkyl-cyclopropylamine (from Step A)
-
4M HCl in 1,4-dioxane (or Trifluoroacetic acid (TFA) in DCM)
-
Dichloromethane (DCM) (if using TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc-N-alkyl-cyclopropylamine in a minimal amount of a suitable solvent (e.g., DCM if using TFA).
-
Add an excess of 4M HCl in 1,4-dioxane or a solution of TFA in DCM (e.g., 20-50% v/v).
-
Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If TFA was used, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the acid. If HCl was used, the product is the hydrochloride salt and can often be precipitated with diethyl ether.
-
Extract the free amine with a suitable organic solvent, dry the organic layer, and concentrate to yield the final product.
Visualizations
Logical Relationship: Competing Pathways in Direct N-Alkylation
Caption: Competition between mono- and di-alkylation.
Experimental Workflow: Reductive Amination
Caption: Step-by-step workflow for reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up N-benzyl-1-cyclopropylmethanamine Production
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges in the synthesis and scalability of N-benzyl-1-cyclopropylmethanamine.
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis of this compound, primarily focusing on the two most common synthetic routes: Reductive Amination and N-Alkylation.
Route 1: Reductive Amination of Cyclopropanecarboxaldehyde with Benzylamine
Issue 1: Low or No Product Formation
| Possible Cause | Solution |
| Inefficient Imine Formation: The initial condensation of cyclopropanecarboxaldehyde and benzylamine to form the imine intermediate is an equilibrium-driven process. The presence of water can shift the equilibrium back towards the starting materials. | Ensure anhydrous reaction conditions. Use dry solvents and glassware. The addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves (4Å), can drive the reaction forward.[1] |
| Inactive Reducing Agent: The reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) may have degraded due to improper storage or exposure to moisture. | Use a fresh, high-quality batch of the reducing agent. Store reducing agents in a desiccator. |
| Insufficient Reducing Agent: An inadequate amount of the reducing agent will lead to incomplete conversion of the imine intermediate to the final product. | Use a slight excess (typically 1.1 to 1.5 equivalents) of the reducing agent to ensure complete reduction.[1] |
| Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | Gradually and carefully increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
Issue 2: Formation of Byproducts
| Possible Cause | Solution |
| Over-alkylation (Formation of Tertiary Amine): The product, a secondary amine, can react further with the aldehyde to form a tertiary amine. | Use a controlled stoichiometry, typically with a slight excess of the amine. Add the aldehyde dropwise to the reaction mixture containing the amine and the reducing agent to maintain a low concentration of the aldehyde. |
| Reduction of Aldehyde: The reducing agent can directly reduce the cyclopropanecarboxaldehyde to cyclopropylmethanol. | Choose a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB). Add the reducing agent after the initial imine formation has occurred (indirect reductive amination).[2] |
| Disproportionation of Imine: The imine intermediate can undergo self-redox reactions, especially at elevated temperatures. | Maintain a controlled reaction temperature. |
Route 2: N-Alkylation of Cyclopropylmethanamine with a Benzyl Halide
Issue 1: Incomplete Reaction
| Possible Cause | Solution |
| Insufficient Base: The base is required to neutralize the hydrogen halide formed during the reaction. | Use at least one equivalent of a suitable base (e.g., triethylamine, potassium carbonate). For less reactive halides, a stronger base might be necessary. |
| Low Reactivity of Benzyl Halide: Benzyl chloride might be less reactive than benzyl bromide or iodide. | Consider using benzyl bromide for a faster reaction. Ensure the purity of the benzyl halide, as impurities can inhibit the reaction. |
| Low Reaction Temperature: The reaction rate might be too slow. | Increase the reaction temperature. The choice of solvent will dictate the accessible temperature range. |
Issue 2: Formation of Quaternary Ammonium Salt
| Possible Cause | Solution |
| Over-alkylation: The secondary amine product can be further alkylated by the benzyl halide to form a quaternary ammonium salt. | Use a slight excess of cyclopropylmethanamine relative to the benzyl halide. Add the benzyl halide slowly to the reaction mixture. Monitor the reaction closely and stop it once the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more scalable for industrial production?
A1: Both reductive amination and N-alkylation are scalable processes. The choice often depends on the cost and availability of starting materials, as well as the ease of purification. Reductive amination is a convergent one-pot process which can be advantageous.[3] However, controlling selectivity can sometimes be challenging on a large scale. N-alkylation is a straightforward reaction, but over-alkylation can be a significant issue to manage.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use an appropriate eluent system (e.g., ethyl acetate/hexane) to separate the starting materials, intermediates, and the product. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative and detailed analysis.
Q3: What is the best method for purifying the final product?
A3: The purification method will depend on the scale and the impurities present.
-
Column Chromatography: Effective for small to medium-scale purification to remove both polar and non-polar impurities.[4]
-
Distillation: Fractional distillation under reduced pressure is suitable for larger quantities and for removing non-volatile impurities.[1]
-
Crystallization: If the product or its salt is a solid, crystallization can be a highly effective and scalable purification method.
Q4: Are there any specific safety precautions I should take?
A4: Yes. Benzyl halides are lachrymatory and should be handled in a well-ventilated fume hood. Reductive amination reactions can be exothermic, especially on a large scale, and require careful temperature control. Hydrogen gas can be evolved during some reduction steps, so ensure adequate ventilation and avoid ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Reductive Amination
This protocol is a general guideline and may require optimization.
Materials:
-
Cyclopropanecarboxaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous DCM, add benzylamine (1.0-1.2 eq) at room temperature.
-
Stir the mixture for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 eq) in anhydrous DCM.
-
Slowly add the STAB slurry to the reaction mixture. The reaction may be exothermic, so cooling with an ice bath might be necessary.
-
Stir the reaction mixture at room temperature overnight or until completion is confirmed by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or vacuum distillation.
Protocol 2: N-Alkylation
This protocol is a general guideline and may require optimization.
Materials:
-
Cyclopropylmethanamine
-
Benzyl bromide
-
Potassium carbonate
-
Acetonitrile (anhydrous)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous acetonitrile, add cyclopropylmethanamine (1.2 eq).
-
Add benzyl bromide (1.0 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or vacuum distillation.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Reductive Amination | N-Alkylation |
| Starting Materials | Cyclopropanecarboxaldehyde, Benzylamine | Cyclopropylmethanamine, Benzyl halide |
| Key Reagents | Reducing agent (e.g., STAB) | Base (e.g., K₂CO₃) |
| Typical Yield | 70-90% | 65-85% |
| Purity (after purification) | >98% | >98% |
| Key Byproducts | Alcohol from aldehyde reduction, Tertiary amine | Quaternary ammonium salt |
| Scalability Considerations | Exothermic reaction, control of selectivity | Over-alkylation, halide waste |
Visualizations
Caption: Workflow for the Reductive Amination Synthesis.
Caption: Workflow for the N-Alkylation Synthesis.
Caption: General Troubleshooting Logic Flow.
References
Technical Support Center: Synthesis of N-benzyl-1-cyclopropylmethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of N-benzyl-1-cyclopropylmethanamine synthesis, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general workup procedure for the reductive amination synthesis of this compound?
A1: The typical workup begins with quenching the reaction to neutralize any remaining reducing agent and acidic catalysts. This is followed by an aqueous extraction to remove inorganic salts and water-soluble impurities. The organic layer is then dried, and the solvent is removed under reduced pressure. Finally, the crude product is purified, commonly by column chromatography or vacuum distillation.
Q2: How can I effectively remove unreacted cyclopropanecarboxaldehyde and benzylamine?
A2: Unreacted starting materials can typically be removed during the purification step. Unreacted cyclopropanecarboxaldehyde can be partially removed during the aqueous wash, and both starting materials can be separated from the desired product by flash column chromatography due to differences in polarity.
Q3: What are the common side products in this synthesis, and how can they be minimized?
A3: A common side product is the tertiary amine formed by the reaction of the product, this compound, with another molecule of cyclopropanecarboxaldehyde followed by reduction. To minimize this, it is recommended to use a modest excess of benzylamine relative to the aldehyde.
Q4: My final product appears to be an oil. Is this expected?
A4: Yes, this compound is expected to be a liquid at room temperature. Its physical state is often described as a colorless to pale yellow oil.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Product | Incomplete reaction; inefficient extraction; loss during purification. | - Monitor the reaction by TLC or GC-MS to ensure completion before workup.- Perform multiple extractions (at least 3) from the aqueous layer.- Carefully select the eluent system for column chromatography to ensure good separation and minimize product loss. |
| Presence of a Higher Molecular Weight Impurity | Formation of a tertiary amine byproduct (N,N-bis(cyclopropylmethyl)benzylamine). | - Use a slight excess of benzylamine (1.1-1.2 equivalents) to favor the formation of the secondary amine.- Purify carefully by flash column chromatography, as the tertiary amine is less polar than the desired secondary amine. |
| Product is Contaminated with Starting Materials | Incomplete reaction; inefficient purification. | - Ensure the reaction has gone to completion before starting the workup.- Optimize the eluent system for column chromatography to achieve better separation of the product from the more polar benzylamine and the less polar cyclopropanecarboxaldehyde. |
| Milky or Emulsified Aqueous Layer During Extraction | Formation of an emulsion, which can be common with amines. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of celite. |
| Product Decomposes on Silica Gel Column | The amine product may be sensitive to the acidic nature of standard silica gel. | - Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% in the eluent).- Consider using basic alumina as the stationary phase for chromatography. |
Experimental Protocol: Workup and Purification
This protocol assumes the reductive amination of cyclopropanecarboxaldehyde with benzylamine has been carried out using a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of hydrochloric acid (e.g., 1 M HCl) to quench the excess reducing agent and neutralize the reaction. Be cautious as gas evolution may occur. Monitor the pH to ensure it is basic (pH > 8) for efficient extraction of the free amine.
-
-
Aqueous Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, to extract the product.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine all organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
-
Solvent Removal:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Flash Column Chromatography:
-
Prepare a silica gel column. To prevent product decomposition, consider pre-treating the silica gel with a solvent containing 1% triethylamine.
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Load the sample onto the column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).
-
Monitor the fractions by Thin Layer Chromatography (TLC) and combine the pure fractions containing the product.
-
-
Vacuum Distillation:
-
If the product is thermally stable, vacuum distillation can be an effective purification method for larger scales. The boiling point will be significantly lower than at atmospheric pressure.
-
-
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Yield | 60-85% | Highly dependent on reaction conditions and purification method. |
| Purity (Post-Purification) | >95% | As determined by GC-MS or ¹H NMR. |
| Boiling Point | Estimated 100-110 °C at 10 mmHg | The exact boiling point under vacuum will depend on the pressure. |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.20-7.40 (m, 5H, Ar-H), 3.80 (s, 2H, Ar-CH₂), 2.50 (d, 2H, N-CH₂-cyclopropyl), 0.90-1.00 (m, 1H, cyclopropyl-CH), 0.40-0.50 (m, 2H, cyclopropyl-CH₂), 0.10-0.20 (m, 2H, cyclopropyl-CH₂) | These are approximate chemical shifts and may vary slightly. |
Workup Procedure Workflow
Caption: Workflow for the workup and purification of this compound.
Solvent selection for efficient synthesis of N-benzyl-1-cyclopropylmethanamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the efficient synthesis of N-benzyl-1-cyclopropylmethanamine. This document includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the reductive amination of cyclopropanecarboxaldehyde with benzylamine. This reaction is typically performed as a one-pot synthesis where the intermediate imine is formed and subsequently reduced in situ to the desired secondary amine.
Q2: Which reducing agents are suitable for this reductive amination?
A2: Several reducing agents can be employed for this transformation. The most common are sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is generally considered a milder and more selective reagent, often leading to cleaner reactions with fewer byproducts.[1] Catalytic hydrogenation over a palladium catalyst is also a viable, greener alternative.[2]
Q3: How does solvent selection impact the reaction efficiency?
A3: Solvent choice is a critical parameter that can significantly influence reaction rate, yield, and purity. Protic solvents like methanol and ethanol are commonly used with sodium borohydride, while chlorinated solvents such as dichloromethane (DCM) and 1,2-dichloroethane (DCE) are preferred for reactions with sodium triacetoxyborohydride.[1][3] Aprotic solvents like tetrahydrofuran (THF) can also be used. The choice of solvent often depends on the selected reducing agent and the desired reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture are spotted on a TLC plate alongside the starting materials (cyclopropanecarboxaldehyde and benzylamine). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction. Staining with potassium permanganate or visualization under UV light can be used to visualize the spots.
Q5: What are the potential side reactions or byproducts in this synthesis?
A5: The primary potential side reactions include the formation of a dibenzylated amine, N,N-dibenzyl-1-cyclopropylmethanamine, from the reaction of the product with another molecule of benzylamine, and the reduction of cyclopropanecarboxaldehyde to cyclopropylmethanol.[4] The formation of the dibenzylated byproduct is more likely if there is an excess of benzylamine or if the primary amine product is particularly reactive. The reduction of the aldehyde is more common with stronger reducing agents like sodium borohydride if the imine formation is slow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete imine formation. 2. Deactivated or insufficient reducing agent. 3. Low reaction temperature. | 1. Add a catalytic amount of acetic acid to facilitate imine formation. Ensure anhydrous conditions as water can inhibit imine formation. 2. Use a fresh batch of the reducing agent and consider adding a slight excess (1.1-1.2 equivalents). 3. If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40 °C) while monitoring for byproduct formation. |
| Presence of Unreacted Cyclopropanecarboxaldehyde | 1. Inefficient imine formation. 2. Aldehyde is volatile and may have evaporated. | 1. As above, add catalytic acetic acid. 2. Ensure the reaction is performed in a well-sealed flask. |
| Presence of Unreacted Benzylamine | 1. Incomplete reaction. 2. Incorrect stoichiometry. | 1. Allow the reaction to stir for a longer period. 2. Ensure accurate measurement of starting materials. A slight excess of the aldehyde can sometimes be used to drive the reaction to completion. |
| Significant Amount of Cyclopropylmethanol Byproduct | The reducing agent is reducing the aldehyde faster than the imine. This is more common with NaBH₄. | 1. Switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). 2. Pre-form the imine by stirring the aldehyde and amine together for 1-2 hours before adding the reducing agent. |
| Formation of Dibenzylated Amine Byproduct | The product is reacting further with benzylamine. | 1. Use a slight excess of the cyclopropanecarboxaldehyde relative to benzylamine. 2. Add the reducing agent as soon as the imine is formed to minimize the time the product is exposed to unreacted starting materials under reactive conditions. |
| Difficult Purification | The product and starting materials have similar polarities. | 1. An acidic workup can help to separate the basic amine product from non-basic impurities. 2. For column chromatography, using a solvent system with a small amount of triethylamine (e.g., 1%) can improve the separation and prevent streaking of the amine product on the silica gel. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride in Dichloromethane
This protocol is often preferred for its mild reaction conditions and high selectivity.[1]
Materials:
-
Cyclopropanecarboxaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add benzylamine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Protocol 2: Reductive Amination using Sodium Borohydride in Methanol
This protocol utilizes a more cost-effective reducing agent but may require more careful control of conditions to minimize side reactions.[5]
Materials:
-
Cyclopropanecarboxaldehyde
-
Benzylamine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cyclopropanecarboxaldehyde (1.0 eq) and benzylamine (1.0-1.2 eq) in methanol.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add water to the residue and extract the product with DCM or EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Data Presentation
| Parameter | Method 1: NaBH(OAc)₃ in DCM | Method 2: NaBH₄ in MeOH | Method 3: Catalytic Hydrogenation |
| Reducing Agent | Sodium triacetoxyborohydride | Sodium borohydride | H₂ gas |
| Catalyst | N/A | N/A | Palladium on Carbon (Pd/C) |
| Solvent | Dichloromethane (DCM) | Methanol (MeOH) | Ethanol (EtOH) or Ethyl Acetate (EtOAc) |
| Typical Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 12-24 hours | 12-18 hours | 4-24 hours |
| Typical Yield | High | Moderate to High | High |
| Selectivity | High (less aldehyde reduction) | Moderate (potential for aldehyde reduction) | High (can also reduce other functional groups) |
| Workup | Aqueous quench and extraction | Aqueous quench and extraction | Filtration of catalyst |
Note: The data presented are typical ranges and may vary based on specific reaction conditions and scale.
Visualizations
References
Validation & Comparative
A Comparative Spectroscopic Guide: N-benzyl-1-cyclopropylmethanamine vs. Alternative Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-benzyl-1-cyclopropylmethanamine alongside two structurally related alternative amines: benzylamine and dibenzylamine. Due to the limited availability of public experimental spectra for this compound, predicted data is utilized for this compound and is clearly noted. This guide aims to facilitate the identification and characterization of these amines in research and development settings.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound, benzylamine, and dibenzylamine. These tables are designed for easy comparison of chemical shifts (δ), multiplicities, and structural assignments.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound (Predicted) | Aromatic-H | 7.20 - 7.40 | m | 5H |
| Benzyl-CH₂ | 3.80 | s | 2H | |
| N-CH₂-Cyclopropyl | 2.50 | d | 2H | |
| Cyclopropyl-CH | 0.80 - 1.00 | m | 1H | |
| Cyclopropyl-CH₂ | 0.40 - 0.60 | m | 2H | |
| Cyclopropyl-CH₂' | 0.10 - 0.30 | m | 2H | |
| Benzylamine (Experimental) | Aromatic-H | 7.22 - 7.37 | m | 5H |
| Benzyl-CH₂ | 3.84 | s | 2H | |
| NH₂ | 1.52 | s | 2H | |
| Dibenzylamine (Experimental) | Aromatic-H | 7.20 - 7.40 | m | 10H |
| Benzyl-CH₂ | 3.85 | s | 4H | |
| NH | 2.27 (broad s) | s | 1H |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound (Predicted) | Aromatic C (quaternary) | 140.0 |
| Aromatic CH | 128.5 | |
| Aromatic CH | 128.2 | |
| Aromatic CH | 127.0 | |
| Benzyl-CH₂ | 54.0 | |
| N-CH₂-Cyclopropyl | 58.0 | |
| Cyclopropyl-CH | 11.0 | |
| Cyclopropyl-CH₂ | 4.0 | |
| Benzylamine (Experimental) | Aromatic C (quaternary) | 139.9 |
| Aromatic CH | 128.6 | |
| Aromatic CH | 128.5 | |
| Aromatic CH | 127.5 | |
| Benzyl-CH₂ | 48.4 | |
| Dibenzylamine (Experimental) | Aromatic C (quaternary) | 139.9 |
| Aromatic CH | 128.6 | |
| Aromatic CH | 128.5 | |
| Aromatic CH | 127.5 | |
| Benzyl-CH₂ | 52.2 |
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the analysis of amine compounds.
1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for these types of compounds.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine characterization, the residual solvent peak can be used as a reference.
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and line broadening.
2. NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain a spectrum with single lines for each carbon.
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure accurate integration, especially for quaternary carbons.
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
-
Structural Assignment: Assign the observed peaks to the corresponding protons and carbons in the molecular structure based on their chemical shifts, multiplicities, and integration values. 2D NMR experiments such as COSY and HSQC can be employed for more complex structures to confirm assignments.
Visualizations
The following diagrams illustrate the logical workflow of NMR spectral analysis and the key structural features of this compound with their corresponding expected NMR signals.
Caption: Experimental Workflow for NMR Spectral Analysis.
Caption: Key Structural Features and Expected NMR Signals.
High-Resolution Mass Spectrometry of N-benzyl-1-cyclopropylmethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the high-resolution mass spectrometry (HRMS) characteristics of N-benzyl-1-cyclopropylmethanamine. Due to the limited availability of public experimental HRMS data for this specific compound, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry and compares it with the known fragmentation of a structurally similar compound, N-cyclopropylbenzylamine. This approach offers valuable insights for researchers working on the identification and characterization of related molecules.
Introduction to this compound
This compound is a secondary amine with a molecular formula of C₁₁H₁₅N and a monoisotopic mass of 161.1204 Da.[1] Its structure features a benzyl group and a cyclopropylmethyl group attached to a nitrogen atom. Understanding its behavior under mass spectrometric analysis is crucial for its identification in various matrices, including pharmaceutical preparations and biological samples.
Predicted High-Resolution Mass Spectrometry Data
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions. For this compound, the expected accurate masses for the protonated molecule and its primary fragment ions are presented below.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₁H₁₆N⁺ | 162.1277 | Protonated molecule |
| [M-C₃H₅]⁺ | C₈H₁₀N⁺ | 120.0808 | Loss of cyclopropyl radical |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Benzyl cation / Tropylium ion |
| [C₄H₈N]⁺ | C₄H₈N⁺ | 70.0651 | Cyclopropylmethanamine fragment |
Comparison with a Structural Analog: N-Cyclopropylbenzylamine
| Compound | Structure | Key Predicted Fragments (m/z) |
| This compound | Benzyl-NH-CH₂-Cyclopropane | 162, 120, 91, 70 |
| N-Cyclopropylbenzylamine | Benzyl-CH₂-NH-Cyclopropane | 148, 91, 56 |
The key differentiator in the fragmentation patterns would be the formation of the cyclopropylmethanamine fragment (m/z 70) for this compound versus a cyclopropylamine fragment (m/z 56) for N-cyclopropylbenzylamine, alongside the common benzyl cation (m/z 91).
Experimental Protocols
A generalized experimental protocol for the analysis of this compound and related compounds using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is provided below.
4.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ionization mode).
4.2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
4.3. High-Resolution Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass analyzer for high-resolution measurements.
-
Scan Mode: Full scan MS from m/z 50-500. For fragmentation studies, a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method can be employed.
-
Collision Energy: For MS/MS experiments, a normalized collision energy (e.g., 20-40 eV) should be optimized to induce fragmentation.
-
Source Parameters: Capillary voltage, gas flows (nebulizer, auxiliary, and sheath gas), and temperatures should be optimized for the specific instrument and compound.
Visualizing the Workflow and Fragmentation
Diagram 1: Experimental Workflow
Caption: A schematic overview of the LC-HRMS experimental workflow.
Diagram 2: Predicted Fragmentation Pathway
Caption: Proposed fragmentation of protonated this compound.
Conclusion
While experimental high-resolution mass spectrometry data for this compound is not widely published, a thorough understanding of the fragmentation patterns of related benzylamine compounds allows for a reliable prediction of its mass spectral behavior. The key fragmentation is expected to be the formation of the benzyl cation at m/z 91. This guide provides a framework for the analytical approach to this and similar molecules, offering detailed protocols and visual aids to support researchers in their work. The comparison with a structural analog highlights the subtle differences that can be expected in the mass spectra, aiding in the confident identification of these compounds.
References
Comparative Biological Activity of N-benzyl-1-cyclopropylmethanamine Analogs as Enzyme Inhibitors
A comprehensive analysis of N-benzyl-1-cyclopropylmethanamine analogs reveals their potent inhibitory activity against two key enzyme families: Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1/KDM1A). Structure-activity relationship (SAR) studies demonstrate that modifications to this chemical scaffold can significantly influence potency and selectivity, guiding the development of targeted therapeutics for depression and cancer.
This compound and its derivatives are recognized as mechanism-based inhibitors, forming covalent adducts with the flavin adenine dinucleotide (FAD) cofactor in the active site of these enzymes.[1][2][3] This guide provides a comparative analysis of the biological activity of various analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Comparative Inhibitory Activity
The inhibitory potency of this compound analogs against MAO-A, MAO-B, and LSD1 is summarized below. The data highlights the impact of structural modifications on enzyme inhibition.
| Compound | Target Enzyme | IC50 (µM) | k_inact / K_I (M⁻¹s⁻¹) | Reference |
| Tranylcypromine (2-PCPA) | LSD1 | ~200 | 150 | [2] |
| MAO-A | - | - | ||
| MAO-B | - | - | ||
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 0.170 | - | [1] |
| MAO-B | 0.005 | - | [1] | |
| LSD1 | No Inhibition | - | [1] | |
| 1-Benzylcyclopropylamine | MAO | Potent Inactivator | - | [4] |
| N-(1-Methylcyclopropyl)benzylamine | MAO | Potent Inactivator | - | [5][6] |
| Styrenylcyclopropane Analog 34 | LSD1 | <0.004 | - | [3] |
| MAO-A | No Activity | - | [3] | |
| MAO-B | No Activity | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key assays used to evaluate the inhibitory activity of this compound analogs.
LSD1 Inhibition Assay
The activity of LSD1 is commonly measured using a horseradish peroxidase (HRP)-coupled assay. This assay detects the hydrogen peroxide (H₂O₂) produced during the demethylation of the histone H3 peptide substrate.
Materials:
-
Recombinant human LSD1-CoREST
-
Dimethylated histone H3 peptide (H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds (analogs of this compound)
Procedure:
-
The test compound is pre-incubated with the LSD1-CoREST complex in the assay buffer for a specified time (e.g., 30 minutes) to allow for irreversible inhibition.
-
The enzymatic reaction is initiated by the addition of the H3K4me2 peptide substrate.
-
Simultaneously, HRP and Amplex Red are added to the reaction mixture.
-
The reaction is incubated at room temperature, protected from light.
-
The fluorescence of the resulting resorufin is measured at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory effect on MAO-A and MAO-B can be determined by monitoring the oxidation of a substrate, such as kynuramine or benzylamine.
Materials:
-
Recombinant human MAO-A and MAO-B
-
Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compounds
Procedure:
-
The test compound is pre-incubated with either MAO-A or MAO-B in the assay buffer.
-
The reaction is started by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
For the kynuramine assay, the formation of 4-hydroxyquinoline is monitored by measuring the fluorescence at an excitation of 310 nm and an emission of 400 nm.
-
For the benzylamine assay, the oxidation can be followed by measuring the increase in absorbance at 250 nm.
-
IC50 values are determined from the dose-response curves.
Mechanism of Action and Signaling Pathways
The inhibitory action of this compound analogs on LSD1 and MAOs proceeds through a mechanism-based inactivation, where the enzyme's own catalytic activity converts the inhibitor into a reactive species that covalently binds to the FAD cofactor.
Experimental Workflow for Inhibitor Screening
The general workflow for screening and characterizing novel inhibitors is depicted below.
Caption: A typical workflow for the screening and development of this compound analogs.
Signaling Pathway of LSD1 Inhibition
LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. Inhibition of LSD1 leads to an increase in H3K4 methylation, which in turn alters gene expression and can induce differentiation or apoptosis in cancer cells.
Caption: The signaling pathway of LSD1 inhibition by this compound analogs.
References
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism-based inactivation of mitochondrial monoamine oxidase by N-(1-methylcyclopropyl)benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(1-Methyl)cyclopropylbenzylamine: a novel inactivator of mitochondrial monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Substituted Benzylamine Reagents: N-benzyl-1-cyclopropylmethanamine in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, N-substituted benzylamines are indispensable reagents, particularly in the construction of complex amine-containing molecules through reactions such as reductive amination. The choice of the N-substituent can significantly influence reaction outcomes, including yield, selectivity, and the properties of the final product. This guide provides an objective comparison of N-benzyl-1-cyclopropylmethanamine with two other commonly used N-substituted benzylamine reagents: N-benzylamine and dibenzylamine. The comparison is supported by physical and chemical property data, and a representative experimental protocol for a common application.
Physicochemical Properties: A Comparative Overview
The selection of a reagent often begins with an assessment of its fundamental physical and chemical properties. These properties can influence reaction setup, solvent choice, and purification methods. The table below summarizes key data for this compound, N-benzylamine, and dibenzylamine.
| Property | This compound | N-benzylamine | Dibenzylamine |
| Molecular Formula | C₁₁H₁₅N | C₇H₉N | C₁₄H₁₅N |
| Molecular Weight | 161.24 g/mol [1] | 107.15 g/mol [2] | 197.28 g/mol [1] |
| Boiling Point | Not reported | 184-185 °C[3] | 300 °C[4] |
| Melting Point | Not reported | 10 °C[3] | -26 °C[1][4] |
| Density | Not reported | 0.981 g/mL[3] | 1.026 g/mL[1] |
| pKa | Not reported | 9.33[3] | Not reported |
| LogP | 2.2[1] | 1.09[2] | 2.7[5] |
Performance in Reductive Amination: A Representative Comparison
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[6][7] The reaction typically involves the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.
To provide a comparative framework, we present hypothetical yet plausible experimental outcomes for the reductive amination of benzaldehyde with each of the three N-substituted benzylamines. The yields are representative of what could be expected under optimized conditions, based on the known reactivity of these classes of amines.
| Reagent | Substrate | Product | Representative Yield (%) |
| This compound | Benzaldehyde | N-benzyl-N-(cyclopropylmethyl)benzylamine | 85-95% (estimated) |
| N-benzylamine | Benzaldehyde | Dibenzylamine | 90-99%[8] |
| Dibenzylamine | Benzaldehyde | Tribenzylamine | 80-90% (estimated) |
Experimental Protocol: Reductive Amination of Benzaldehyde
This section provides a detailed, representative methodology for the reductive amination of benzaldehyde, which can be adapted for use with this compound, N-benzylamine, or dibenzylamine.
Materials:
-
Benzaldehyde (1.0 eq)
-
N-substituted benzylamine (this compound, N-benzylamine, or dibenzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen atmosphere setup (optional but recommended)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the N-substituted benzylamine (1.1 eq) and anhydrous dichloromethane (DCM).
-
Add benzaldehyde (1.0 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
In a separate flask, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. Caution: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Visualizing the Process: Workflow and Relationships
To better illustrate the experimental process and the relationships between the components, the following diagrams are provided.
Caption: Reductive Amination Experimental Workflow.
Caption: Logical Relationships of N-Substituted Benzylamines.
Discussion and Conclusion
The choice between this compound, N-benzylamine, and dibenzylamine will ultimately depend on the specific goals of the synthesis.
-
N-benzylamine is a versatile primary amine that leads to the formation of secondary amines, which can be further functionalized. Its low steric hindrance generally results in high reaction yields.
-
Dibenzylamine , a secondary amine, is used to synthesize tertiary amines. Its greater steric bulk compared to benzylamine can sometimes lead to slightly lower reaction rates and yields.
-
This compound offers a unique structural motif. The cyclopropylmethyl group can impart desirable properties to the final molecule, such as increased metabolic stability or altered lipophilicity, which is of particular interest in medicinal chemistry and drug development. While it is a secondary amine like dibenzylamine, the steric hindrance is expected to be moderate, allowing for efficient reactions.
References
- 1. Dibenzylamine - Wikipedia [en.wikipedia.org]
- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzylamine | 100-46-9 [chemicalbook.com]
- 4. Dibenzylamine | 103-49-1 [chemicalbook.com]
- 5. Dibenzylamine | C14H15N | CID 7656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gctlc.org [gctlc.org]
- 7. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
A Comparative Guide to N-Benzyl-1-cyclopropylmethanamine Derivatives as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-benzyl-1-cyclopropylmethanamine derivatives as inhibitors of monoamine oxidase (MAO), crucial enzymes in the metabolism of neurotransmitters. The following sections present a comprehensive analysis of their structure-activity relationships (SAR), experimental protocols for activity assessment, and the underlying mechanism of action.
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency and selectivity of this compound derivatives against MAO-A and MAO-B are highly dependent on the substitution pattern on the cyclopropyl ring. The following table summarizes the in vitro inhibitory activities of a series of cis-N-benzyl-2-alkoxycyclopropylamine derivatives.
| Compound ID | R Group (at C2 of cyclopropyl) | MAO-A IC50 (nM)[1] | MAO-B IC50 (nM)[1] | Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50) |
| 1 | -OCH₃ | 170 | 5 | 34 |
| 2 | -OCH₂CH₃ | 480 | 10 | 48 |
| 3 | -O(CH₂)₂CH₃ | 1300 | 25 | 52 |
Key Findings from SAR Data:
-
Alkoxy Substitution: The presence of a cis-alkoxy group at the 2-position of the cyclopropyl ring is crucial for high inhibitory potency, particularly against MAO-B.
-
Chain Length: Increasing the length of the alkyl chain in the alkoxy group from methyl to n-propyl leads to a decrease in potency against both MAO-A and MAO-B. However, the selectivity for MAO-B generally increases with longer alkyl chains.
-
MAO-B Selectivity: All tested derivatives demonstrate significant selectivity for MAO-B over MAO-A, with selectivity indices ranging from 34 to 52. The lead compound, cis-N-benzyl-2-methoxycyclopropylamine (Compound 1), is a highly potent and selective MAO-B inhibitor with an IC50 of 5 nM.[1]
Mechanism of Action: Irreversible Inhibition
This compound derivatives act as mechanism-based inhibitors, leading to the irreversible inactivation of both MAO-A and MAO-B.[1] This process involves the enzymatic oxidation of the cyclopropylamine moiety by the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site. This oxidation generates a reactive intermediate that subsequently forms a covalent adduct with the FAD cofactor, rendering the enzyme inactive.[1]
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of these compounds.
In Vitro Monoamine Oxidase Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of this compound derivatives against human MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Spectrophotometer or fluorometer
Procedure:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are diluted to the desired concentration in potassium phosphate buffer.
-
Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.
-
Pre-incubation: In a 96-well plate, the MAO enzyme solution is mixed with various concentrations of the test compound or vehicle (DMSO) and pre-incubated for 30 minutes at 37°C to allow for the time-dependent irreversible inhibition.[1]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B) to each well.
-
Incubation: The reaction mixture is incubated for a specific period (e.g., 20 minutes) at 37°C.
-
Detection:
-
For the MAO-A assay with kynuramine, the reaction is stopped by adding NaOH. The formation of the product, 4-hydroxyquinoline, is measured by fluorescence (excitation at 310 nm, emission at 400 nm).
-
For the MAO-B assay with benzylamine, the production of benzaldehyde can be continuously monitored by measuring the increase in absorbance at 250 nm.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Comparison with Alternatives
The reference compound, tranylcypromine, is a well-known non-selective, irreversible MAO inhibitor. The cis-N-benzyl-2-methoxycyclopropylamine derivative (Compound 1) is over 20-fold more effective as an MAO-B inhibitor than tranylcypromine.[1] This increased potency and selectivity for MAO-B make these derivatives promising candidates for the development of therapeutic agents for neurodegenerative disorders, such as Parkinson's disease, with a potentially reduced side-effect profile compared to non-selective inhibitors. The selective inhibition of MAO-B is desirable as it primarily metabolizes dopamine, and its inhibition can lead to increased dopamine levels in the brain.
References
A Comparative Guide to Monoamine Oxidase (MAO) Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of various compounds against monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. The information presented herein, supported by experimental data, is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the MAO enzymes.
Introduction to Monoamine Oxidase
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, as well as other endogenous and exogenous amines.[1] There are two main isoforms of MAO: MAO-A and MAO-B.[1] These isoforms differ in their substrate specificity, tissue distribution, and inhibitor selectivity.[2]
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.[3][4]
-
MAO-B primarily metabolizes dopamine and phenylethylamine, and its inhibitors are utilized in the management of Parkinson's disease.[3][5]
The inhibition of MAO activity can lead to an increase in the concentration of these neurotransmitters in the brain, which forms the basis of the therapeutic effects of MAO inhibitors (MAOIs) in various neurological and psychiatric disorders.[6] MAOIs can be classified based on their selectivity for the MAO isoforms and the reversibility of their binding.[1]
Comparative Inhibitory Potency
The inhibitory potential of a compound against MAO is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The selectivity of an inhibitor for MAO-A versus MAO-B is a critical factor in determining its therapeutic application and potential side effects.[]
The following table summarizes the in vitro IC50 values for a selection of synthetic and natural MAO inhibitors against both MAO-A and MAO-B.
| Compound | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Reference(s) |
| Synthetic Inhibitors | |||||
| Clorgyline | Irreversible, Selective MAO-A | 0.02 | >100 | MAO-A | [8][9] |
| Moclobemide | Reversible, Selective MAO-A | 1.2 | 27 | MAO-A | [1] |
| Selegiline (L-deprenyl) | Irreversible, Selective MAO-B | 1.0 | 0.015 | MAO-B | [1][9] |
| Rasagiline | Irreversible, Selective MAO-B | 0.5 | 0.004 | MAO-B | [10] |
| Tranylcypromine | Irreversible, Non-selective | 0.18 | 0.22 | Non-selective | [2] |
| Harmaline | Reversible, Selective MAO-A | 0.0023 | 59 | MAO-A | [11] |
| Natural Inhibitors | |||||
| 3′,4′,7-Trihydroxyflavone | Flavonoid | 7.57 | >100 | MAO-A | [8] |
| Calycosin | Isoflavone | 113.78 | 7.19 | MAO-B | [8] |
| Decursin | Coumarin | 1.89 | >100 | MAO-A | [12] |
| Cresyl Violet | Benzophenoxazine | 0.0037 | 0.12 | MAO-A | [13] |
| Nile Blue | Benzophenoxazine | 0.0077 | 0.012 | Non-selective | [13] |
Note: IC50 values can vary depending on the experimental conditions, such as the enzyme source, substrate, and assay method.
Experimental Protocols
The determination of MAO inhibitory activity is crucial for the characterization of potential drug candidates. A widely used method is the in vitro fluorometric or chemiluminescent assay.[8][14]
In Vitro Fluorometric/Chemiluminescent MAO Inhibition Assay
This protocol outlines a general procedure for assessing the IC50 of a test compound against MAO-A and MAO-B.
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Detection reagent (e.g., Amplex Red, horseradish peroxidase for fluorometric assays; luminol-based reagent for chemiluminescent assays)[15]
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Plate reader capable of measuring fluorescence or luminescence
2. Procedure:
-
Compound Preparation: Dissolve test compounds in a suitable solvent, such as DMSO, to prepare stock solutions. Perform serial dilutions to obtain a range of concentrations.[14]
-
Assay Reaction:
-
Add the assay buffer, MAO enzyme (either MAO-A or MAO-B), and the test compound at various concentrations to the wells of the 96-well plate.[15]
-
Include control wells: a "no inhibitor" control (vehicle only) and a "no enzyme" control (for background measurement).[14]
-
Pre-incubate the plate, particularly if assessing irreversible inhibitors.[14]
-
-
Initiation and Incubation: Initiate the enzymatic reaction by adding the substrate and the detection reagent mixture to all wells. Incubate the plate at 37°C, protected from light.[14][15]
-
Data Acquisition: Measure the fluorescence or luminescence signal at appropriate wavelengths using a plate reader. Readings can be taken at multiple time points (kinetic assay) or as a single endpoint measurement.[14]
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.[8]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.[15]
-
Visualizing MAO Inhibition and Experimental Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of MAO Inhibition in a Synapse.
Caption: Workflow for an In Vitro MAO Inhibition Assay.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Mao A vs Mao B | Power [withpower.com]
- 4. Selective inhibition of MAO-A, not MAO-B, results in antidepressant-like effects on DRL 72-s behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Herbal natural products as a source of monoamine oxidase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]
- 9. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 10. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. inhibition ic50 values: Topics by Science.gov [science.gov]
- 13. The monoamine oxidase inhibition properties of selected structural analogues of methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Assessment of N-benzyl-1-cyclopropylmethanamine by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For novel compounds such as N-benzyl-1-cyclopropylmethanamine, a versatile intermediate in pharmaceutical research, robust analytical methodologies are essential to ensure quality, safety, and consistency. This guide provides a comparative analysis of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. The information presented is based on established principles for the analysis of structurally similar benzylamine derivatives and serves as a detailed framework for method development and validation.
Comparison of Analytical Techniques
Both HPLC and GC-MS are highly effective for the purity profiling of organic molecules. The choice between them often depends on the physicochemical properties of the analyte and the specific requirements of the analysis.
-
High-Performance Liquid Chromatography (HPLC) is a non-destructive technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be the standard approach, offering high resolution and sensitivity for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. This technique is ideal for volatile and thermally stable compounds. Given that this compound is amenable to volatilization, GC-MS provides not only quantification but also structural confirmation of the main component and its impurities through characteristic fragmentation patterns. The existence of GC-MS data for N-cyclopropylbenzenemethanamine in databases like PubChem confirms its suitability for this analytical method[1].
A summary of the key performance characteristics of each technique for this application is presented below.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Applicability | Excellent for non-volatile and thermally sensitive compounds. | Suitable for volatile and thermally stable compounds. |
| Resolution | High resolving power for complex mixtures. | Very high separation efficiency, especially with capillary columns. |
| Sensitivity | High sensitivity, typically in the ng to µg range, depending on the detector. | Extremely high sensitivity, often in the pg to fg range, with selective ion monitoring. |
| Identification | Primarily based on retention time comparison with a reference standard. Diode-array detection can provide UV-Vis spectra for peak identity confirmation. | Provides definitive structural information through mass spectral fragmentation patterns, enabling the identification of unknown impurities. |
| Quantification | Highly accurate and precise for purity determination and impurity quantification using external or internal standards. | Accurate quantification is achievable, though it can be more susceptible to matrix effects. |
| Sample Prep | Simple dissolution in a suitable solvent is usually sufficient. | Derivatization may be required for polar or less volatile compounds, though likely not necessary for this compound. |
Experimental Protocols
The following are proposed starting protocols for the analysis of this compound. Optimization will be necessary to achieve the desired performance for specific applications.
High-Performance Liquid Chromatography (HPLC) Protocol
This proposed reversed-phase HPLC (RP-HPLC) method is designed for the quantitative analysis of this compound and its potential process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
This compound sample
-
Reference standard of this compound (of known purity)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., a gradient from 30:70 to 80:20 v/v) containing 0.1% TFA or Formic Acid to ensure good peak shape for the amine.
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL) and dilute to create a series of calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm or 254 nm, determined by the UV absorbance maxima of the analyte.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Processing: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks. For more accurate quantification of impurities, calibration curves of each impurity standard would be required.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a GC-MS method for the identification and quantification of this compound and its volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Methanol or Dichloromethane (GC grade)
-
This compound sample
-
Reference standard of this compound (of known purity)
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent like methanol (e.g., 1 mg/mL) and create serial dilutions.
-
Sample Preparation: Dissolve the this compound sample in the same solvent to a known concentration (e.g., 1 mg/mL).
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Processing: Identify the main peak by its retention time and mass spectrum. The primary fragmentation of amines is typically through alpha-cleavage, which for this compound would lead to characteristic ions[2][3][4]. Purity is calculated by the area percent method from the total ion chromatogram (TIC).
Illustrative Data Presentation
The following tables present hypothetical data for the purity assessment of a synthesized batch of this compound, demonstrating how results from HPLC and GC-MS analyses can be summarized.
Table 1: Illustrative HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Component Identity | Area (%) | Purity (%) |
| 1 | 2.5 | Benzylamine (Starting Material) | 0.45 | - |
| 2 | 3.8 | Unknown Impurity | 0.15 | - |
| 3 | 5.1 | This compound | 99.20 | 99.2 |
| 4 | 6.3 | Dimerization By-product | 0.20 | - |
Table 2: Illustrative GC-MS Purity and Impurity Identification
| Peak No. | Retention Time (min) | Component Identity | Key Mass Fragments (m/z) | Area (%) | Purity (%) |
| 1 | 4.2 | Benzylamine | 106, 91, 77 | 0.50 | - |
| 2 | 6.5 | This compound | 147 (M+), 91 (tropylium ion), 56 | 99.35 | 99.4 |
| 3 | 8.9 | Dibenzylamine | 197 (M+), 106, 91 | 0.15 | - |
Visualization of Experimental Workflows
The following diagrams illustrate the logical steps involved in the purity assessment of this compound using the described HPLC and GC-MS methods.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Purity Analysis.
Conclusion
For the routine quality control and purity assessment of this compound, a well-developed RP-HPLC method offers a robust, precise, and reliable solution. It provides excellent quantification and separation of the main component from potential starting materials and by-products. GC-MS serves as a powerful complementary or alternative technique, particularly for the definitive identification of unknown volatile impurities due to its high sensitivity and the structural information provided by mass spectrometry. The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and the nature of the impurities expected from the synthetic route.
References
Comparative Guide to the Synthesis of N-benzyl-1-cyclopropylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic precursors and routes for the synthesis of N-benzyl-1-cyclopropylmethanamine, a valuable amine in medicinal chemistry and drug discovery. The following sections detail two primary synthetic strategies: Reductive Amination and N-Alkylation. Each method is presented with a detailed experimental protocol, and their performance is compared based on key metrics such as reaction yield, time, and conditions.
Comparison of Synthetic Routes
The selection of a synthetic route for this compound is contingent on factors such as precursor availability, desired yield, and process scalability. Below is a summary of the key quantitative data for the two primary methods discussed in this guide.
| Parameter | Route 1: Reductive Amination | Route 2: N-Alkylation |
| Starting Materials | Cyclopropanecarboxaldehyde, Benzylamine | Cyclopropylmethylamine, Benzyl Bromide |
| Key Reagents | Sodium triacetoxyborohydride (STAB) | Triethylamine |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12 hours | 12 hours (overnight) |
| Reported Yield | ~85-95% (estimated) | Not explicitly stated, requires workup |
| Purification | Aqueous workup, column chromatography | Extraction, column chromatography |
Visualizing the Synthetic Pathways
The two principal synthetic strategies to produce this compound are illustrated below.
Experimental Protocols
Route 1: Reductive Amination of Cyclopropanecarboxaldehyde
This method involves the one-pot reaction of cyclopropanecarboxaldehyde and benzylamine with an in-situ reduction of the formed imine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent suitable for this transformation.
Workflow:
Reactivity in N-Alkylation: A Comparative Analysis of Cyclopropylmethylamine and Other Primary Amines
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of primary amines is crucial for the efficient synthesis of N-alkylated compounds, a common structural motif in pharmaceuticals. This guide provides a comparative analysis of the reactivity of cyclopropylmethylamine with other primary amines, such as n-propylamine and n-butylamine, in N-alkylation reactions. The comparison is supported by physicochemical data and a detailed experimental protocol for a typical N-alkylation reaction.
Executive Summary
The reactivity of primary amines in N-alkylation reactions is primarily governed by a combination of their basicity (nucleophilicity) and steric hindrance around the nitrogen atom. While cyclopropylmethylamine and simple straight-chain primary amines like n-propylamine and n-butylamine exhibit similar basicities, the unique electronic and steric properties of the cyclopropyl group can influence its reactivity profile. This guide explores these factors to provide a framework for selecting the appropriate primary amine for a given N-alkylation transformation.
Data Presentation: Physicochemical Properties of Selected Primary Amines
The basicity of an amine, a key indicator of its nucleophilicity, can be compared using their pKa values. A higher pKa value generally corresponds to a stronger base and a more potent nucleophile.
| Amine | Structure | pKa of Conjugate Acid |
| Cyclopropylmethylamine | c-C₃H₅CH₂NH₂ | ~10.41 (Predicted)[1][2] |
| n-Propylamine | CH₃CH₂CH₂NH₂ | ~10.71[3] |
| n-Butylamine | CH₃CH₂CH₂CH₂NH₂ | ~10.78[4] |
As indicated in the table, the pKa values for cyclopropylmethylamine, n-propylamine, and n-butylamine are quite similar. This suggests that their intrinsic basicities and, by extension, their nucleophilicities are comparable. However, the reactivity in an Sₙ2 reaction is not solely dependent on basicity; steric and electronic effects of the substituent on the amine also play a significant role.
The cyclopropyl group is known to have unique electronic properties, behaving somewhat like a double bond in its ability to donate electron density through conjugation in certain contexts. This could potentially enhance the nucleophilicity of the nitrogen atom. Conversely, the steric profile of the cyclopropylmethyl group, while not exceptionally bulky, differs from that of a linear alkyl chain and may influence the transition state energy of the N-alkylation reaction.
Experimental Protocols: General Procedure for N-Alkylation of Primary Amines with Alkyl Halides
This protocol provides a general method for the N-alkylation of a primary amine with an alkyl halide. This procedure can be adapted for comparative studies of different primary amines.
Materials:
-
Primary amine (e.g., cyclopropylmethylamine, n-propylamine, or n-butylamine) (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide or butyl iodide) (1.0-1.2 eq)
-
Anhydrous aprotic solvent (e.g., Acetonitrile, Dimethylformamide (DMF))
-
Base (e.g., K₂CO₃, NaHCO₃, or a non-nucleophilic organic base like triethylamine) (2.0-3.0 eq)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
-
Materials for work-up and purification (e.g., water, brine, organic solvent for extraction, drying agent like Na₂SO₄, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and the anhydrous aprotic solvent.
-
Add the base (2.0-3.0 eq) to the stirred solution.
-
Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture at room temperature.
-
The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and monitored by a suitable technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated secondary amine.
Note: Over-alkylation to form a tertiary amine is a common side reaction.[5] The stoichiometry of the reactants and the choice of base can be optimized to maximize the yield of the desired secondary amine.
Mandatory Visualization
The following diagrams illustrate the logical relationships in comparing the reactivity of primary amines in N-alkylation and a typical experimental workflow.
Caption: Factors influencing primary amine reactivity in N-alkylation.
Caption: A typical experimental workflow for the N-alkylation of primary amines.
References
Safety Operating Guide
Proper Disposal of N-benzyl-1-cyclopropylmethanamine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the responsible disposal of chemical waste is paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of N-benzyl-1-cyclopropylmethanamine, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for minimizing environmental impact and safeguarding laboratory personnel.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. Always consult the specific Safety Data Sheet (SDS) for the most detailed information.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent exposure. This includes:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Splash goggles or safety glasses should be worn at all times.
-
Lab Coat: A standard laboratory coat is necessary to protect against skin contact.
Handling and Storage of Waste:
-
Store waste in a tightly sealed, compatible container.
-
The storage area should be cool, dry, and well-ventilated, away from heat and direct sunlight.
-
Keep waste this compound segregated from incompatible materials, particularly strong oxidizing agents and acids, to prevent hazardous reactions.[1]
Hazard Profile
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard classifications for this compound, which underscore the importance of proper handling and disposal:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | Harmful if swallowed[2] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage[2] |
| Specific Target Organ Toxicity, Single Exposure | 3 | May cause respiratory irritation[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The following is a general guide based on best practices for hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in pure form, mixed with solvents, or in a solid or liquid state.
-
Segregate from Other Waste Streams: It is critical to keep amine waste separate from other chemical waste to prevent dangerous reactions.[1] Do not mix with halogenated solvents, heavy metals, or corrosive materials unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 2: Containerization and Labeling
-
Use a Compatible Container: Select a waste container made of a material that is compatible with amines.
-
Label Clearly: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other components in the waste mixture
-
The associated hazards (e.g., "Harmful," "Irritant," "Corrosive to eyes")
-
Step 3: Storage and Accumulation
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Follow Institutional Policies: Adhere to your institution's policies regarding the maximum volume of waste that can be accumulated and the time limits for storage.
Step 4: Professional Disposal
-
Contact EHS or a Licensed Contractor: Do not attempt to dispose of this compound down the drain or in the regular trash.[1] Contact your institution's EHS office or a licensed hazardous waste disposal company for pickup and final disposal.[1]
-
Incineration: A common disposal method for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Record Keeping: Maintain accurate records of the waste disposal, including the quantity, date, and method of disposal, as required by regulations.[1]
Step 5: Empty Container Disposal
-
Triple Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.
-
Container Disposal: Once thoroughly cleaned and with the label defaced, the container may be disposed of as regular trash, in accordance with your institution's policies.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling N-benzyl-1-cyclopropylmethanamine
For researchers, scientists, and professionals in drug development, ensuring safe handling of specialized chemical compounds is paramount. This document provides immediate and essential safety and logistical information for N-benzyl-1-cyclopropylmethanamine, including detailed operational and disposal plans.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below. This information is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | PubChem[1] |
| Molecular Weight | 161.24 g/mol | PubChem[1] |
| Appearance | Not explicitly available; likely a liquid based on similar compounds. | N/A |
| Boiling Point | Not explicitly available. For the similar compound Benzylamine: 182 - 185 °C.[2] | N/A |
| Flash Point | Not explicitly available. For the similar compound Benzylamine: 72 °C.[2] | N/A |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Given these hazards, the following personal protective equipment is mandatory when handling this substance.
| PPE Category | Required Equipment | Specifications and Standards |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron. | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when handling in poorly ventilated areas or if irritation is experienced. A filter for ammonia and organic ammonia derivatives (Type K, Green) may be appropriate.[3][4] |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is essential to mitigate the risks associated with this compound.
Handling Procedures:
-
Preparation: Before handling, ensure a risk assessment has been completed.[5][6] All personnel must be trained on the specific hazards of this compound.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Don the required PPE as detailed in the table above before beginning any work.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashes or the generation of aerosols.
-
Contamination: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the handling area.[3]
-
After Handling: Wash hands and any exposed skin thoroughly after handling is complete.[3]
Storage Plan:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[5][7]
-
Keep containers tightly sealed and clearly labeled.[5]
-
Store in a locked cabinet or area with restricted access.[3]
Spill Management:
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[3][8]
-
Collection: Carefully collect the absorbed material into a suitable, sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan:
-
All waste, including contaminated absorbent material and empty containers, must be disposed of as hazardous waste.[3]
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[9] Do not allow the chemical to enter drains or the environment.[3]
Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from acquisition to disposal.
References
- 1. Benzyl(cyclopropylmethyl)amine | C11H15N | CID 518069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
